z-d-Tyr(tbu)-oh.dcha
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJRKLIHBJXIR-GMUIIQOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692817 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198828-72-7 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Tyr(tBu)-OH.DCHA: A Protected Amino Acid for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Tyr(tBu)-OH.DCHA is a chemically modified derivative of the amino acid D-tyrosine, specifically designed for use in peptide synthesis. In the realm of drug development and biochemical research, the precise assembly of amino acids to form peptides with specific biological activities is paramount. This process, known as peptide synthesis, requires the strategic use of "protecting groups" to prevent unwanted side reactions. This compound serves as a key building block in this process, offering dual protection for the amino and side-chain functional groups of D-tyrosine.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and insights into the biological significance of incorporating D-tyrosine into peptide chains.
Physicochemical Properties
This compound is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-O-tert-butyl-D-tyrosine. The DCHA salt form enhances the compound's stability and handling characteristics. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅NO₅·C₁₂H₂₃N | [1][2][3] |
| Molecular Weight | 552.8 g/mol | [1][2][3] |
| CAS Number | 198828-72-7 | [1][2][3] |
| Appearance | White to off-white powder | |
| Melting Point | 152-157 °C | [1] |
| Optical Rotation | [α]D = -33.50 ± 1º (c=1 in EtOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Role in Peptide Synthesis: A Tale of Two Protecting Groups
The utility of this compound in peptide synthesis stems from its two protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyl (tBu) group. These groups are "orthogonal," meaning they can be removed under different chemical conditions, allowing for precise control over the peptide synthesis process.[4]
-
The Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of the D-tyrosine. It is stable under the conditions required for coupling amino acids but can be selectively removed by catalytic hydrogenation. This strategy is more common in solution-phase peptide synthesis.[4]
-
The tert-Butyl (tBu) Group: The tBu group protects the hydroxyl group of the tyrosine side chain. This prevents unwanted side reactions, such as O-acylation, during peptide chain elongation.[5] The tBu group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, but it is readily removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5][6]
The dicyclohexylamine (DCHA) salt form improves the crystallinity and handling of the protected amino acid.
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis (SPPS). The specific conditions may need to be optimized based on the peptide sequence and the resin used.
Coupling of this compound
This protocol describes the incorporation of the Z-D-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
This compound
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection of the N-terminal protecting group (if applicable): If the growing peptide chain has an N-terminal protecting group (e.g., Fmoc or Boc), it must be removed according to standard protocols.
-
Washing: Wash the resin thoroughly with DMF and then with DCM.
-
Activation and Coupling: a. In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF. b. Add the coupling reagent, such as DCC (1 equivalent relative to the amino acid), to the dissolved amino acid. c. Allow the activation to proceed for 10-15 minutes at 0°C. d. Add the activated amino acid solution to the swollen and deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Deprotection of the Z and tBu Groups
The removal of the protecting groups is typically performed at the end of the peptide synthesis.
a) Removal of the Z (Benzyloxycarbonyl) Group:
Materials:
-
Peptide-resin with the Z-protected N-terminus
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, DMF)
Procedure:
-
Suspend the peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst to the suspension.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).
-
Stir the reaction mixture vigorously for 2-16 hours at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the resin and evaporate the solvent to obtain the peptide with a free N-terminus.
b) Removal of the tert-Butyl (tBu) Group:
This is typically done concurrently with the cleavage of the peptide from the resin.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[6]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a stirred beaker of cold diethyl ether.[6]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Protecting groups and salt formation in this compound.
Biological Significance of D-Tyrosine in Peptides
While L-amino acids are the building blocks of most naturally occurring proteins, the incorporation of their D-enantiomers, such as D-tyrosine, can confer unique and advantageous properties to synthetic peptides. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer biological half-life.
Recent research has highlighted a particularly interesting biological activity of peptides containing D-tyrosine. Studies have shown that peptides with a terminal D-tyrosine can exhibit anti-melanogenic effects by inhibiting tyrosinase activity.[8][9][10] This opens up possibilities for the development of novel cosmetic and therapeutic agents for skin pigmentation disorders. The addition of D-tyrosine to existing bioactive peptides has been shown to impart this anti-melanogenic property without compromising the original activity of the peptide.[8][9]
Caption: Proposed mechanism of anti-melanogenic activity of D-tyrosine peptides.
Conclusion
This compound is a valuable and versatile protected amino acid for the synthesis of peptides containing D-tyrosine. Its orthogonal protecting groups allow for its use in various peptide synthesis strategies, while the incorporation of D-tyrosine can enhance the stability and introduce novel biological activities to the resulting peptides. The anti-melanogenic properties of D-tyrosine-containing peptides represent a promising area of research for the development of new dermatological and cosmetic products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-D-Tyr(tBu)-OH.DCHA: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Z-D-Tyr(tBu)-OH.DCHA, a crucial protected amino acid derivative for peptide synthesis. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical structure, physicochemical properties, and its role in the synthesis of peptides.
Chemical Structure and Identity
This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-O-tert-butyl-D-tyrosine. The chemical structure consists of the D-isomer of tyrosine with its amino group protected by a benzyloxycarbonyl (Z) group and its phenolic hydroxyl group protected by a tert-butyl (tBu) group. The carboxylic acid is neutralized by the base dicyclohexylamine.
Component Compounds:
-
Z-D-Tyr(tBu)-OH: (2R)-2-[(benzyloxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid
-
DCHA: N-Cyclohexylcyclohexanamine
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₈N₂O₅ | PubChem[1] |
| Molecular Weight | 552.7 g/mol | PubChem[1] |
| CAS Number | 198828-72-7 | Aapptec[2], ChemPep[3] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Purity | ≥98% | BIO-SYNTHESIS INC.[4] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF) | Inferred from related compounds |
Applications in Peptide Synthesis
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The protecting groups on the amino and side-chain functional groups of the D-tyrosine are essential to prevent unwanted side reactions during the peptide chain elongation process.
The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group. It is typically removed by catalytic hydrogenation. The tert-butyl (tBu) group is a more robust, "permanent" protecting group for the phenolic hydroxyl group of the tyrosine side chain. It is stable to the conditions used for the removal of many N-terminal protecting groups and is typically cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the final step of peptide synthesis. The use of the D-isomer allows for the synthesis of peptides with unnatural configurations, which can enhance proteolytic stability and receptor binding affinity.
The dicyclohexylammonium salt form enhances the crystallinity and handling properties of the protected amino acid, making it easier to weigh and store.
Experimental Workflow: Incorporation of Z-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
The following diagram illustrates a typical workflow for the incorporation of a Z-D-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.
Experimental Protocol: A General Procedure for Coupling in SPPS
This is a generalized protocol and may require optimization for specific peptide sequences and resins.
-
Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) with the growing peptide chain is swelled in a suitable solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) in a reaction vessel.
-
N-terminal Deprotection: The N-terminal protecting group of the resin-bound peptide (e.g., Fmoc) is removed. For Fmoc, this is typically achieved by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove the deprotection reagent and byproducts.
-
Amino Acid Activation: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIEA), are added to activate the carboxylic acid.
-
Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The mixture is agitated for a sufficient time (e.g., 1-2 hours) to allow for complete coupling. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Next Cycle: The resin is now ready for the deprotection of the newly added Z-group and the coupling of the subsequent amino acid.
Logical Relationship of Protecting Groups in Peptide Synthesis
The choice and strategy of protecting groups are fundamental to successful peptide synthesis. The following diagram illustrates the logical relationship and orthogonality of the protecting groups in Z-D-Tyr(tBu)-OH.
This diagram illustrates the principle of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the others, allowing for the stepwise and controlled synthesis of a peptide.
Conclusion
This compound is a valuable reagent for the synthesis of D-tyrosine-containing peptides. Its pre-protected functional groups and salt form offer convenience and efficiency in both solid-phase and solution-phase peptide synthesis methodologies. A thorough understanding of its properties and the strategic use of its protecting groups are essential for the successful synthesis of target peptide molecules for research and drug development.
References
The Strategic Role of the Z Group in Z-D-Tyr(tBu)-OH.DCHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the Z-D-Tyr(tBu)-OH.DCHA molecule, with a core focus on the function and significance of the benzyloxycarbonyl (Z) protecting group. This compound is a critical building block in peptide synthesis, offering a unique combination of protective moieties that enable the controlled assembly of complex peptide chains. This document will elucidate the roles of the Z group, the tert-butyl (tBu) group, and the dicyclohexylammonium (DCHA) salt, supported by detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective application.
Introduction: Deconstructing this compound
This compound is a derivative of the amino acid D-tyrosine, strategically modified to be a stable and reactive unit for peptide synthesis. Each component of its structure serves a distinct and crucial purpose:
-
Z (Benzyloxycarbonyl or Cbz) Group: The primary focus of this guide, the Z group is an amine-protecting group. It is one of the earliest and most historically significant protecting groups in peptide chemistry, introduced by Bergmann and Zervas in 1932.[1] Its main function is to prevent the nucleophilic α-amino group of D-tyrosine from participating in unwanted side reactions during peptide bond formation.[2]
-
tBu (tert-Butyl) Group: This group protects the phenolic hydroxyl (-OH) group on the side chain of the tyrosine residue. This protection is essential to prevent O-acylation, a common side reaction that can occur during peptide coupling.[3]
-
DCHA (Dicyclohexylammonium) Salt: The DCHA salt is formed by the reaction of the free carboxylic acid of Z-D-Tyr(tBu)-OH with dicyclohexylamine. This salt formation is a common strategy to improve the handling and stability of protected amino acids. DCHA salts are often crystalline solids, which are easier to purify, weigh, and store compared to their free acid counterparts, which may be oils or amorphous solids.[1][2]
The strategic combination of these groups provides an orthogonal protection scheme, where one protecting group can be removed under conditions that do not affect the others, a fundamental principle in modern peptide synthesis.
The Core Function of the Z Group
The benzyloxycarbonyl (Z) group is a urethane-type protecting group that effectively deactivates the α-amino group of the D-tyrosine. This is achieved by converting the highly nucleophilic amine into a much less reactive carbamate.[2]
Key Advantages of the Z Group:
-
Stability: The Z group is stable under a variety of conditions, including moderately acidic and basic environments, making it compatible with many steps in a synthetic workflow.[2]
-
Racemization Resistance: The urethane linkage of the Z group helps to suppress racemization at the α-carbon during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[2]
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline, which facilitates their purification by recrystallization.[2]
-
Orthogonality: The Z group is orthogonal to the tert-butyl-based side-chain protecting groups (like tBu) and the base-labile Fmoc Nα-protecting group, which are staples of modern solid-phase peptide synthesis (SPPS).[4]
The primary method for the removal of the Z group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. It can also be removed by strong acids like HBr in acetic acid, though this method is less mild.[5]
Quantitative Data
The following tables summarize key physicochemical and analytical data for this compound and its components.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 198828-72-7 |
| Molecular Formula | C₂₁H₂₅NO₅·C₁₂H₂₃N |
| Molecular Weight | 552.8 g/mol |
| Appearance | White to off-white crystalline powder |
Table 2: Analytical Data for Z-Tyr(tBu)-OH.DCHA (L-enantiomer)
| Analytical Technique | Observed Data |
| ¹³C NMR | Spectra available from commercial suppliers. |
| FTIR | Spectra available from commercial suppliers.[1] |
Note: Specific peak assignments for NMR and IR are best obtained from the certificate of analysis for a specific lot of the compound.
Experimental Protocols
Synthesis of Z-D-Tyr(tBu)-OH
Step 1: Nα-Protection of D-Tyrosine with the Z group
-
Dissolution: Dissolve D-Tyrosine in an aqueous solution of sodium hydroxide.
-
Reaction: Cool the solution in an ice bath and add benzyl chloroformate (Z-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.
-
Isolation: The Z-D-Tyr-OH will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Side-Chain Protection with the tert-Butyl group
-
Dissolution: Dissolve the Z-D-Tyr-OH from Step 1 in a suitable solvent such as dichloromethane.
-
Reaction: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and then introduce isobutylene gas or liquid isobutylene under pressure.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude Z-D-Tyr(tBu)-OH can be purified by column chromatography.
Step 3: Formation of the DCHA Salt
-
Dissolution: Dissolve the purified Z-D-Tyr(tBu)-OH in a suitable solvent like ethyl acetate.
-
Addition: Add dicyclohexylamine dropwise with stirring.
-
Crystallization: The this compound salt will precipitate. The crystallization can be aided by cooling the solution.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.
Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of a Z-D-Tyr(tBu)-OH residue into a peptide chain using a manual SPPS workflow.
Step 1: Conversion of DCHA Salt to Free Acid
-
Suspension: Suspend the this compound salt in ethyl acetate.
-
Acidification: Add 10% aqueous phosphoric acid and stir until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be 2-3.
-
Extraction: Separate the layers and wash the organic phase with 10% phosphoric acid and then with water until the pH of the aqueous wash is neutral.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free acid, Z-D-Tyr(tBu)-OH.
Step 2: Peptide Coupling
-
Resin Preparation: Swell the synthesis resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Z-D-Tyr(tBu)-OH (free acid from Step 1), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Step 3: Deprotection of the Z and tBu Groups
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For a peptide containing a Z-protected residue and tBu-protected residues, a two-step deprotection is often employed if orthogonality is desired, or a strong acid cleavage can remove the tBu group and potentially the Z group.
-
tBu Group Removal: The tBu group is typically removed with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Z Group Removal: The Z group is most commonly removed by catalytic transfer hydrogenation on the fully assembled peptide after cleavage from the resin.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A single coupling cycle in SPPS using Z-D-Tyr(tBu)-OH.
Caption: Orthogonal deprotection scheme in peptide synthesis.
Conclusion
The benzyloxycarbonyl (Z) group in this compound plays a pivotal and strategic role in peptide synthesis. Its stability, resistance to racemization, and orthogonality with other common protecting groups make it an invaluable tool for the controlled and sequential assembly of amino acids into complex peptides. The tert-butyl ether and dicyclohexylammonium salt further enhance the utility of this compound by protecting the reactive tyrosine side chain and improving its handling and stability, respectively. A thorough understanding of the function of the Z group and the proper execution of the associated synthetic and deprotection protocols are essential for researchers and drug development professionals aiming to synthesize high-purity, structurally defined peptides for therapeutic and research applications.
References
- 1. Z-Tyr(tBu)-OH.DCHA | C33H48N2O5 | CID 14162127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 7. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
The Strategic Imperative of the Tert-Butyl (tBu) Protecting Group in Tyrosine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and the development of peptide-based therapeutics, the precise control over reactive functional groups is paramount. The strategic use of protecting groups to temporarily mask these functionalities prevents unwanted side reactions, ensuring the fidelity of the final product. For the amino acid tyrosine, which possesses a nucleophilic phenolic hydroxyl group in its side chain, effective protection is a critical consideration. This technical guide provides a comprehensive overview of the function and application of the tert-butyl (tBu) protecting group in tyrosine derivatives, a cornerstone of modern solid-phase peptide synthesis (SPPS).
The Core Function of the tBu Protecting Group in Tyrosine Derivatives
The primary role of the tert-butyl (tBu) group is to protect the hydroxyl (-OH) group of the tyrosine side chain by forming a tert-butyl ether. This protection is crucial for preventing undesirable side reactions during peptide synthesis, thereby enhancing the purity and yield of the target peptide.[1][2]
The tBu group offers two main advantages in this context:
-
Prevention of O-Acylation: The nucleophilic hydroxyl group of an unprotected tyrosine can react with activated amino acids during the coupling steps of SPPS. This leads to the formation of branched peptide impurities, which are difficult to separate from the desired linear peptide and significantly reduce the overall yield. The sterically bulky tBu group effectively shields the hydroxyl oxygen, preventing this unwanted acylation.[2][3]
-
Prevention of Alkylation: During the acid-mediated deprotection of other protecting groups, such as the Nα-Boc group, reactive carbocation intermediates are generated. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation. The tBu ether linkage is stable under the mildly acidic conditions used for Boc removal, thus protecting the phenolic oxygen and deactivating the ring towards such electrophilic substitution.[3]
The most significant advantage of the tBu group, particularly in the widely adopted Fmoc/tBu strategy for SPPS, is its orthogonality .[1][3] This principle dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the tBu group is stable to base but readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][3] This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation in each cycle, while the tyrosine side chain remains protected until the final cleavage step.
Data Presentation: Stability and Cleavage Conditions
The stability of the tBu protecting group on the tyrosine side chain and the conditions required for its removal are critical parameters in peptide synthesis. The following tables summarize the quantitative data regarding these aspects.
| Protecting Group | Functional Group Protected | Typical Deprotection Conditions | Stability Profile |
| tBu (tert-butyl) | Phenolic Hydroxyl (-OH) of Tyrosine | >90% Trifluoroacetic acid (TFA), often in a cocktail with scavengers.[3] | Stable to basic conditions (e.g., 20% piperidine in DMF), mild acids, and hydrogenolysis. Labile to strong acids.[3] |
| Fmoc | α-Amino (Nα) | 20-50% Piperidine in DMF | Stable to acidic conditions. Labile to basic conditions. |
| Boc | α-Amino (Nα) | 25-50% TFA in DCM | Stable to basic conditions and hydrogenolysis. Labile to moderate/strong acids.[3] |
| Table 1: General Stability and Deprotection Conditions of Common Protecting Groups in Peptide Synthesis. |
| Cleavage Cocktail Composition (v/v/v) | Target Peptide (%) | S-tBu Side Product (%) | Remarks |
| TFA/TIS/H₂O (95:2.5:2.5) | High | Low | A standard and generally effective cocktail for most peptides.[4][5] |
| TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) ("Reagent K") | High | Very Low | Recommended for peptides containing multiple sensitive residues, including tyrosine, tryptophan, cysteine, and methionine.[2][6] |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 85.1 | 4.9 | Dithiothreitol (DTT) is an effective scavenger for reducing tBu-related side reactions.[4] |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 84.3 | 6.2 | Thioanisole is particularly effective in preventing tyrosine alkylation.[4] |
| Table 2: Comparison of Cleavage Cocktail Efficiency for Peptides with Sensitive Residues. Data is illustrative and adapted from a study on a Cys-containing peptide, demonstrating the efficacy of different scavengers in preventing tBu-related side reactions.[4][5] |
Experimental Protocols
Synthesis of Fmoc-Tyr(tBu)-OH
The direct Fmocylation of O-tert-butyl-L-tyrosine is a common and efficient method for preparing this essential building block for Fmoc-SPPS.[7]
Materials:
-
O-tert-butyl-L-tyrosine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) or Citric acid solution
Procedure:
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone and water.[7]
-
Base Addition: Add sodium bicarbonate or sodium carbonate (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[7]
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[7]
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, add water and ethyl acetate to the reaction mixture. Separate the aqueous layer and wash it with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it to pH 2-3 with a dilute solution of hydrochloric acid or citric acid. A white precipitate of Fmoc-Tyr(tBu)-OH will form.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[7]
-
Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH.[7]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Cleavage of the tBu Protecting Group from a Tyrosine-Containing Peptide in SPPS
This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the solid support and the acid-labile side-chain protecting groups, including the tBu group from tyrosine, are simultaneously removed.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen or argon stream for drying
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM to remove any residual DMF from the synthesis and then dry it under vacuum.[3]
-
Cleavage Cocktail Preparation: In a certified fume hood, prepare the cleavage cocktail. A standard and effective cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. TIS and water act as scavengers to trap the tert-butyl cations released during the cleavage, preventing them from re-attaching to sensitive residues.[3][5]
-
Cleavage Reaction: Add the cleavage cocktail (approximately 10 mL per gram of resin) to a flask containing the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. The reaction vessel should be vented as CO₂ may be evolved from any residual Boc groups.[3]
-
Peptide Isolation: Following the reaction period, filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.[3]
-
Peptide Precipitation: In a separate centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[5]
-
Washing and Collection: Place the tube at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers.[5]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of Fmoc-Tyr(tBu)-OH and the cleavage of the tBu group.
Caption: The principle of orthogonal protection in Fmoc/tBu-based solid-phase peptide synthesis.
Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage of Tyr(tBu).
References
The Role of Dicyclohexylamine (DCHA) Salts in Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the purity, stability, and handling of starting materials are paramount. N-protected amino acid derivatives, the fundamental building blocks of synthetic peptides, often present challenges in their purification and storage. Many of these derivatives are oils or amorphous solids that are difficult to handle and purify. The formation of dicyclohexylammonium (DCHA) salts offers a robust solution to these challenges, providing a versatile and efficient method for the purification and stabilization of these critical reagents. This technical guide provides an in-depth exploration of the purpose, application, and experimental protocols associated with the use of DCHA salts in amino acid derivatives.
Core Principles: Why Use DCHA Salts?
The primary purpose of converting an N-protected amino acid into its DCHA salt is to leverage the physicochemical properties of the salt form to overcome the limitations of the free acid. Dicyclohexylamine is a sterically hindered secondary amine that readily forms salts with the carboxylic acid moiety of the amino acid derivative. These salts are often highly crystalline, which offers several distinct advantages.
-
Enhanced Crystallinity and Purity: Many N-protected amino acids, particularly those with complex or oily side chains, are difficult to purify in their free acid form. Conversion to the DCHA salt facilitates purification through recrystallization, allowing for the isolation of the amino acid derivative in a highly pure, crystalline state. This process is effective at removing impurities that may interfere with subsequent peptide coupling reactions.
-
Improved Handling and Stability: The crystalline nature of DCHA salts makes them significantly easier to handle, weigh, and store compared to their often-oily or hygroscopic free acid counterparts.[1] This contributes to a more efficient and reproducible workflow in the laboratory. Furthermore, the salt form can enhance the shelf-life of the amino acid derivative, particularly for those with acid-labile protecting groups, by preventing premature cleavage during storage.[2]
-
Facilitated Dissolution: Dicyclohexylammonium salts are generally soluble in a range of organic solvents, which is advantageous for subsequent steps where the free acid needs to be liberated in a non-aqueous environment prior to peptide coupling.
Data Presentation: Physicochemical Properties
| Property | N-Protected Amino Acid (Free Acid) | N-Protected Amino Acid (DCHA Salt) | Rationale for Improvement |
| Physical State | Often an oil or amorphous solid | Typically a crystalline solid | The ionic nature and molecular packing of the salt promote crystallinity. |
| Handling | Can be difficult to weigh accurately; may be hygroscopic | Easy to handle, weigh, and transfer as a free-flowing powder | Crystalline solids are generally less static and hygroscopic than oils or amorphous powders. |
| Purity | Variable; purification by chromatography may be required | High purity achievable through recrystallization | The well-defined crystal lattice of the salt excludes impurities more effectively. |
| Stability | May be susceptible to degradation, especially with acid-labile protecting groups | Generally more stable with a longer shelf-life | Salt formation reduces the reactivity of the free carboxylic acid and can protect sensitive groups.[2] |
| Melting Point | Often low or not well-defined for oils | Sharp and well-defined melting point | Crystalline solids have distinct melting points, which can also serve as a purity indicator. |
| Solubility | Variable depending on the amino acid and protecting group | Generally soluble in many organic solvents | The dicyclohexylammonium counterion can improve solubility in organic media. |
Example Melting Point Data:
| Compound | CAS Number | Melting Point (°C) |
| Boc-8-Amino-3,6-dioxaoctanoic acid DCHA | 560088-79-1 | 115-122 |
| BOC-DAP(BOC)-OH DCHA | 201472-68-6 | Not specified, described as white powder |
| Boc-Cha-OH . DCHA | 37462-62-7 | Not specified, described as powder |
Experimental Protocols
The utility of DCHA salts in peptide synthesis is predicated on two key processes: the formation of the salt for purification and the quantitative liberation of the free acid prior to the coupling reaction.
Protocol 1: Formation of N-Boc-Amino Acid DCHA Salt
This protocol is particularly useful for crude N-Boc-amino acids that are obtained as oils after an aqueous workup.
Materials:
-
Crude oily N-Boc-amino acid
-
Diethyl ether
-
Dicyclohexylamine (DCHA)
Procedure:
-
Dissolve the crude oily N-Boc-amino acid in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution with stirring.
-
Continue stirring the mixture. The DCHA salt will typically precipitate out of the solution. The time required for precipitation can vary.
-
Collect the precipitated solid by vacuum filtration.
-
The collected DCHA salt can be further purified by recrystallization if necessary.
Protocol 2: Liberation of the Free Amino Acid from its DCHA Salt
This procedure is essential to regenerate the free carboxylic acid of the N-protected amino acid so that it can be activated for peptide bond formation. The use of phosphoric acid is recommended to avoid the formation of sparingly soluble dicyclohexylammonium chloride.
Materials:
-
N-Protected amino acid DCHA salt
-
Ethyl acetate (or tert-butyl methyl ether, isopropyl ether)
-
10% Phosphoric acid solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1 part of the DCHA salt in 5–10 volume parts of ethyl acetate. For derivatives with acid-labile protecting groups, it is advisable to use cold solvents (-20°C).
-
Under stirring, add 10% phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower, aqueous phase should be between 2 and 3.
-
Separate the lower aqueous phase.
-
Wash the organic phase once with 2 volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with 2 volume parts of water. The pH of the aqueous phase should be ≥4 after the washes.
-
(Optional) Check for the complete liberation of the amino acid from its DCHA salt by Thin Layer Chromatography (TLC).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent in vacuo to obtain the free N-protected amino acid, which will likely be an oil.
Visualization of Workflows
DCHA Salt Formation and Liberation Workflow
Caption: Workflow for the formation of a crystalline DCHA salt and subsequent liberation of the free acid.
Advanced Applications: DCHA in Co-Coupling Agents
Beyond its role in forming simple salts for purification, dicyclohexylamine is also a component of more complex reagents used in peptide synthesis. One notable example is the dicyclohexylammonium salt of 1-hydroxy-7-azabenzotriazole (HOAt), often denoted as HOAt·DCHA.
HOAt is a highly effective coupling additive that, when used with a carbodiimide like DIC or EDC, accelerates the coupling reaction and, crucially, suppresses racemization. The formation of the HOAt·DCHA salt provides a convenient and stable solid form of this important reagent.
Role of HOAt in Peptide Coupling
References
Z-D-Tyr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the application of N-α-Benzyloxycarbonyl-D-tyrosine(tert-butyl)-dicyclohexylammonium salt (Z-D-Tyr(tBu)-OH.DCHA) in solid-phase peptide synthesis (SPPS). We will explore its strategic use, particularly in the synthesis of peptides with enhanced proteolytic stability, and provide detailed experimental protocols and relevant quantitative data.
Introduction: The Strategic Advantage of this compound
The incorporation of non-natural amino acids is a key strategy in modern peptide drug design. This compound is a protected amino acid derivative that offers a unique combination of features for advanced peptide synthesis:
-
D-Configuration: The use of a D-amino acid, such as D-tyrosine, is a well-established method to confer resistance to enzymatic degradation by proteases.[1][2][3][4] Peptides containing D-amino acids often exhibit significantly longer in vivo half-lives, a crucial attribute for therapeutic peptides.[4]
-
Z-Protecting Group (Benzyloxycarbonyl): The Z-group provides robust protection for the α-amino group. While less common in routine Fmoc- or Boc-SPPS, the Z-group is valuable in orthogonal protection schemes. It is stable to the conditions used for the removal of Fmoc (base-labile) and Boc (acid-labile) groups, allowing for selective deprotection strategies.
-
tBu-Protecting Group (tert-Butyl): The tert-butyl ether protects the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[5] It is typically removed under strong acidic conditions, often concurrently with the final cleavage of the peptide from the resin.
-
DCHA Salt: The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the amino acid derivative.
Data Presentation: Quantitative Parameters in SPPS
While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the following tables provide representative data for coupling amino acids in SPPS and for the deprotection of Z-groups. These values can serve as a baseline for synthesis planning.
Table 1: Representative Coupling Efficiencies of Amino Acids in SPPS
| Coupling Reagent | Activation Time | Coupling Time | Expected Efficiency (%) | Notes |
| HBTU/HOBt/DIEA | 2-5 min | 30-60 min | >99 | A common and generally effective method. |
| HATU/HOAt/DIEA | 2-5 min | 20-45 min | >99 | Often provides higher efficiency for sterically hindered couplings. |
| DIC/HOBt | N/A | 60-120 min | 97-99 | A cost-effective option; may require longer reaction times. |
Note: Coupling efficiency can be sequence-dependent and influenced by factors such as steric hindrance and the formation of secondary structures on the resin.[6]
Table 2: Deprotection of Z-Group via Catalytic Transfer Hydrogenation
| Hydrogen Donor | Catalyst | Solvent | Time | Yield (%) | Reference |
| Formic Acid | 10% Pd/C | Methanol | 3 min | 95 | [7] |
| Ammonium Formate | 10% Pd/C | Methanol | 10-30 min | >95 | Not explicitly in provided text |
| Cyclohexene | 10% Pd/C | Ethanol | 1-2 h | >90 | Not explicitly in provided text |
Note: Reaction times and yields can vary based on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required for specific peptide sequences.
Protocol 1: Coupling of this compound
This protocol assumes a standard Fmoc-based SPPS workflow where the Z-protected amino acid is incorporated at a specific position.
-
Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Coupling Reaction: Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin.
-
Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.
-
Washing: Following a successful coupling, thoroughly wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This method allows for the selective removal of the Z-group while the peptide remains attached to the resin.
-
Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent such as methanol or a mixture of DMF and methanol.
-
Catalyst and Hydrogen Donor Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the resin suspension. Subsequently, add the hydrogen donor, such as formic acid (several equivalents).[7]
-
Deprotection Reaction: Gently agitate the mixture at room temperature. The reaction is typically rapid, often completing within minutes to a few hours.[7] Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
Catalyst Removal: After complete deprotection, carefully filter the reaction mixture to remove the Pd/C catalyst. Ensure all catalyst particles are removed to avoid contamination of the final peptide.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual reagents and byproducts. The peptide-resin with the newly free amine is now ready for the next coupling step or final cleavage.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The primary application of incorporating D-amino acids like D-tyrosine is to create peptides that can resist degradation by proteases, making them more stable probes or therapeutic candidates for various signaling pathways.[1][2][3][4] For example, a D-tyrosine containing peptide could be designed to inhibit a specific protein-protein interaction within a cellular signaling cascade.
Caption: Modulation of a signaling pathway by a protease-resistant peptide.
The experimental workflow for synthesizing such a peptide using this compound would involve a series of coupling and deprotection steps, as illustrated below.
Caption: SPPS workflow incorporating this compound.
Conclusion
This compound is a valuable building block for the synthesis of peptides with enhanced proteolytic stability. Its unique combination of a D-amino acid, a Z-protecting group for orthogonal synthesis strategies, and a tBu-protected side chain allows for the creation of complex and robust peptides. While specific quantitative performance data for this particular derivative is limited in publicly available literature, the provided protocols and representative data offer a solid foundation for its successful application in research and drug development. The ability to selectively remove the Z-group on-resin via catalytic transfer hydrogenation further expands its utility in sophisticated peptide synthesis projects.
References
- 1. Design of Proteolytic-Resistant Antifungal Peptides by Utilizing Minimum d-Amino Acid Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. nbinno.com [nbinno.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide on the Solubility and Stability of Z-D-Tyr(tBu)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-tyrosine dicyclohexylammonium salt (Z-D-Tyr(tBu)-OH.DCHA), a critical protected amino acid derivative used in peptide synthesis. This document consolidates available data on its physicochemical properties, outlines experimental protocols for its handling and use, and presents a workflow for its application in Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties and Solubility
This compound is a key building block in peptide synthesis, where the benzyloxycarbonyl (Z) group protects the N-terminus and the tert-butyl (tBu) group protects the tyrosine side chain. The dicyclohexylamine (DCHA) salt form enhances the compound's crystallinity and handling properties.
Quantitative Solubility Data: Specific quantitative solubility data (e.g., mg/mL or molarity at a given temperature) for this compound is not extensively published in peer-reviewed literature and is often considered proprietary information by chemical suppliers. However, qualitative solubility information and general guidelines are available.
Qualitative Solubility Profile: The compound is generally soluble in a range of polar aprotic and chlorinated organic solvents commonly used in peptide synthesis.
| Solvent Class | Specific Solvents | Solubility | Citation |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [1][2] |
| Sulfoxide | Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |
| Amide | N,N-Dimethylformamide (DMF) | Soluble | [3] |
| Ketone | Acetone | Soluble | [1][2] |
| Ester | Ethyl Acetate | Soluble | [1][2] |
For particularly difficult-to-dissolve protected peptides, strategies such as using stronger solvents like DMSO or incorporating chaotropic agents may be employed.[3][4]
Stability Profile
The stability of this compound is paramount for its successful storage and application in synthesis, ensuring the integrity of the protecting groups until their intended removal.
| Parameter | Data | Conditions & Remarks | Citation |
| Molecular Formula | C₃₃H₄₈N₂O₅ (or C₂₁H₂₅NO₅·C₁₂H₂₃N) | [5][6][7] | |
| Molecular Weight | 552.74 - 552.8 g/mol | [5][6][7][8] | |
| Appearance | White to off-white powder | [9] | |
| Melting Point | 152-157°C | [10] | |
| Storage Temperature | 0-8°C | Recommended to be stored in an inert atmosphere. | [10] |
| Chemical Stability | Z-group: Labile to strong acids and catalytic hydrogenation. tBu-group: Labile to moderate-to-strong acids (e.g., Trifluoroacetic acid - TFA).[9] DCHA salt: Dissociates in solution. | The differential lability of the protecting groups is fundamental to its use in orthogonal peptide synthesis strategies like Fmoc/tBu and Boc/Bzl.[9] |
The tert-butyl ether protecting the tyrosine side chain is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is cleaved during the final step with strong acids like TFA.[9][11]
Experimental Protocols
Detailed experimental procedures are crucial for the effective and reproducible use of this compound.
Protocol 1: General Solvent Screening for Solubility Determination
This protocol provides a systematic approach to identify a suitable solvent for a protected amino acid.[4]
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1.0 mg) of this compound into multiple microcentrifuge tubes.
-
Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMF, DCM, NMP, DMSO).
-
Dissolution: Vigorously vortex each tube for at least 2 minutes to facilitate dissolution.
-
Visual Inspection: Observe each tube for any remaining undissolved solid.
-
Quantification (if necessary): For tubes with undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes. The concentration of the dissolved peptide in the supernatant can then be determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, if a chromophore is present and a standard curve is available).[4]
-
Iteration: If the compound dissolves completely, add another measured aliquot of the solid and repeat the process until saturation is reached to determine the approximate solubility limit.
Protocol 2: Standard Coupling Procedure in Fmoc-SPPS
This protocol outlines a representative cycle for coupling this compound to a resin-bound peptide chain where the N-terminal Fmoc group has been removed.
-
Amino Acid Preparation (Activation):
-
Resin Preparation:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc-deprotection using a solution of 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 1 to the prepared peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9]
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative test, such as the Kaiser test, which detects free primary amines.[9][11]
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.[9]
-
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of utilizing this compound within the context of Solid-Phase Peptide Synthesis.
Caption: Workflow for the activation and coupling of this compound in SPPS.
References
- 1. N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine dicyclohexylamine salt manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine dicyclohexylamine salt | 16879-90-6 [amp.chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
A Deep Dive into Boc vs. Fmoc Chemistry for Tyrosine Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide. The amino acid tyrosine, with its reactive phenolic hydroxyl group, presents a critical choice point in this process. The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct approaches to protecting this reactive side chain. This in-depth technical guide provides a comprehensive comparison of these methodologies, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to inform the design and execution of successful peptide synthesis campaigns.
Core Principles: A Tale of Two Orthogonalities
The fundamental difference between Boc and Fmoc strategies lies in their orthogonality—the ability to selectively remove one type of protecting group in the presence of another.[1] This dictates the entire synthetic workflow, from the choice of resin to the final cleavage and deprotection steps.[1]
Boc Chemistry: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups, including that of tyrosine, are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage.[2][3] This is considered a semi-orthogonal strategy as both protecting groups are removed by acid, albeit of different strengths.[1]
Fmoc Chemistry: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[2] This group is readily cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This represents a fully orthogonal system, a key advantage of the Fmoc approach.[1]
Tyrosine Side-Chain Protection: A Comparative Analysis
The choice of protecting group for the tyrosine side chain is critical to prevent undesired reactions, such as O-acylation, during peptide coupling.[4][5]
Boc Strategy Protections for Tyrosine
In Boc-based SPPS, the most common protecting group for the tyrosine side chain is the benzyl (Bzl) ether.[6] However, its use is not without challenges. The Bzl group is partially labile to the repetitive TFA treatments used for Nα-Boc removal, which can lead to side reactions.[6][7] A significant issue is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain, forming the undesired 3-benzyltyrosine isomer.[7][8]
To mitigate this, more acid-stable protecting groups have been developed, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, which offers enhanced stability to TFA.[7]
Fmoc Strategy Protection for Tyrosine
In Fmoc chemistry, the tert-butyl (tBu) ether is the most common and robust protecting group for the tyrosine side chain.[9][10] The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine) and is efficiently removed during the final TFA cleavage step.[10][11] This high stability and clean deprotection make Fmoc-Tyr(tBu)-OH a widely used and reliable building block in modern SPPS.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Boc and Fmoc strategies for tyrosine protection.
Table 1: Comparison of Crude Peptide Purity with Different Tyrosine Protecting Groups in Fmoc-SPPS
| Protecting Group Strategy | Model Peptide Sequence | Deprotection Conditions | Crude Peptide Purity (%) | Reference |
| Fmoc/tBu | Fmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin | 65% TFA in DCM, 2h | 43% | [9] |
| Fmoc/Trt | Fmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin | 1.1% TFA in DCM, 2h | 92% | [9] |
Note: This data, from a comparative study, suggests that for certain sequences, trityl-based protection with milder cleavage conditions can lead to significantly higher crude peptide purity compared to the standard tBu-based strategy.[9]
Table 2: Key Parameters for Fmoc Deprotection of Fmoc-Tyr(tBu)-OH
| Parameter | Recommended Condition | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | Most common and effective concentration.[10] |
| Reaction Time | 5-20 minutes | Often a two-step process: a short initial treatment followed by a longer one.[10] |
| Temperature | Room Temperature | Standard condition for the deprotection reaction.[10] |
Table 3: Cleavage Cocktail for Boc-SPPS and Removal of Tyrosine Protecting Groups
| Component | Volume | Purpose |
| Trifluoroacetic acid (TFA) | 9.0 mL | Cleavage from resin and removal of Boc and other acid-labile groups.[12] |
| Thioanisole | 0.5 mL | Scavenger to protect Tyr from re-attachment of cleaved groups.[12] |
| Ethanedithiol (EDT) | 0.25 mL | Scavenger to prevent side reactions.[12] |
| Anisole | 0.25 mL | Scavenger.[12] |
Mandatory Visualizations
Boc-SPPS Cycle for Tyrosine Incorporation
Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS) for incorporating a tyrosine residue.
Fmoc-SPPS Cycle for Tyrosine Incorporation
Caption: A single cycle in Fmoc solid-phase peptide synthesis (SPPS) for tyrosine incorporation.
Deprotection Mechanisms
Caption: Simplified mechanisms for the deprotection of Boc and Fmoc protecting groups.
Experimental Protocols
Protocol 1: Boc Deprotection of N-terminal Boc-Tyr(Bzl)-OH on Resin
Materials:
-
Peptide-resin with N-terminal Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.[2]
-
Pre-wash: Drain the DCM and wash the resin with a solution of 50% TFA in DCM for 5 minutes.[1]
-
Boc Deprotection: Treat the resin with a fresh solution of 25-50% TFA in DCM for 15-30 minutes with agitation.[1][13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).[12]
-
Neutralization: Neutralize the resin-bound amine salt by washing with a solution of 5-10% DIEA in DCM or DMF (2 times, 5 minutes each).[12][13]
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next coupling step.[12]
Protocol 2: Fmoc Deprotection of N-terminal Fmoc-Tyr(tBu)-OH on Resin
Materials:
-
Peptide-resin with N-terminal Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[10]
-
Fmoc Deprotection (Step 1): Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes.[9]
-
Fmoc Deprotection (Step 2): Drain the solution and repeat the treatment with a fresh 20% piperidine in DMF solution for another 5-10 minutes.[9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9][14]
Protocol 3: Amino Acid Coupling (General for both Boc and Fmoc SPPS)
Materials:
-
Deprotected peptide-resin
-
Protected amino acid (Boc- or Fmoc-AA-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HCTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vial, dissolve the protected amino acid and coupling reagent in DMF. Add DIEA and allow the mixture to pre-activate for 1-5 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 30-60 minutes at room temperature.[9]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).[9]
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test or Ninhydrin test) to confirm the completion of the coupling reaction.[10][14]
Protocol 4: Final Cleavage and Deprotection
Fmoc/tBu Strategy:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.[9]
-
Prepare a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5).[15] For peptides containing sensitive residues like tryptophan, methionine, or cysteine, scavengers such as thioanisole or 1,2-ethanedithiol (EDT) may be added.[15]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[9]
-
Dry the crude peptide under vacuum.[9]
Boc/Bzl Strategy:
-
Dry the peptide-resin under vacuum.
-
This procedure requires specialized equipment due to the use of highly corrosive and toxic anhydrous HF.[16]
-
The peptide-resin is treated with anhydrous HF, typically with scavengers like anisole or p-cresol, at 0°C for 1-2 hours.
-
After the reaction, the HF is removed by a stream of nitrogen, and the crude peptide is precipitated and washed with cold diethyl ether.
Conclusion: Choosing the Right Strategy
The choice between Boc and Fmoc chemistry for tyrosine protection is a critical decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant method due to its milder reaction conditions, orthogonality, and amenability to automation.[1][16] The high stability of the tBu protecting group for the tyrosine side chain under the basic deprotection conditions of the Fmoc group ensures minimal side reactions during synthesis.
However, the Boc/Bzl strategy, while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and complex peptides that may be prone to aggregation.[1][2] In such cases, the acidic conditions of Boc deprotection can help to disrupt intermolecular hydrogen bonding.
Ultimately, the optimal strategy depends on the specific peptide sequence, the presence of other sensitive functional groups, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
In-Depth Technical Guide: Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt, or Z-D-Tyr(tBu)-OH.DCHA, is a protected amino acid derivative with the CAS number 198828-72-7. It serves as a specialized building block in the chemical synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence is a key strategy for enhancing proteolytic stability, which can significantly increase the in vivo half-life of peptide-based therapeutics. The protecting groups—a benzyloxycarbonyl (Z or Cbz) group on the α-amino terminus and a tert-butyl (tBu) ether on the phenolic side chain—provide an orthogonal protection scheme valuable in complex synthetic strategies.
This technical guide provides a comprehensive overview of the physicochemical properties, expected applications, and detailed experimental protocols relevant to the use of this compound in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers.[1][2][3] For lot-specific data, users should refer to the Certificate of Analysis provided by their supplier.[3][4]
| Property | Value | References |
| CAS Number | 198828-72-7 | [1][2][3][4] |
| Synonyms | Z-D-Tyr(tBu)-OH DCHA, Cbz-D-Tyr(tBu)-OH DCHA, N-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt | [1][3][4] |
| Molecular Formula | C₂₁H₂₅NO₅ · C₁₂H₂₃N (or C₃₃H₄₈N₂O₅) | [3][4] |
| Molecular Weight | 552.8 g/mol | [1][3][4] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥97% | N/A |
| Storage | Inert atmosphere, room temperature. Some suppliers recommend storage at temperatures not exceeding 5°C. | N/A |
Role and Strategy in Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The choice of protecting groups dictates its strategic application:
-
D-Configuration: The D-enantiomer of tyrosine is incorporated to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can lead to peptides with longer biological half-lives.
-
Z (Cbz) Group (N-α Protection): The carbobenzyloxy group is a well-established amine protecting group. It is stable to the mildly acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, offering orthogonality. The Z-group is typically removed via hydrogenolysis (catalytic hydrogenation) or strong acidic conditions (e.g., HBr in acetic acid), which are distinct from the standard deprotection methods in routine Fmoc- or Boc-SPPS.
-
tBu Group (Side-Chain Protection): The tert-butyl ether protecting the phenolic hydroxyl group of tyrosine is stable to a wide range of reaction conditions, including catalytic hydrogenation used for Z-group removal. It requires strong acid, typically trifluoroacetic acid (TFA), for cleavage, making it compatible with the final cleavage step in a standard Fmoc/tBu synthesis strategy.
-
DCHA Salt: The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling stability of the amino acid derivative. It is a common practice for Z-protected amino acids. The salt must be converted to the free acid form prior to the coupling reaction in SPPS.
Experimental Protocols
While no specific peer-reviewed protocols detailing the use of this compound were identified, the following procedures are based on established methodologies for Z-protected amino acids in solid-phase peptide synthesis.
Conversion of DCHA Salt to Free Acid
Prior to use in SPPS, the DCHA salt must be converted to the free acid.
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
10% aqueous solution of potassium bisulfate (KHSO₄) or similar weak acid
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in ethyl acetate.
-
Transfer the suspension to a separatory funnel.
-
Wash the organic layer with the 10% KHSO₄ solution three times to remove the dicyclohexylamine.
-
Wash the organic layer with deionized water, followed by brine.
-
Dry the ethyl acetate layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Tyr(tBu)-OH, typically as a foam or oil.
Incorporation into Peptide Sequence via SPPS (Fmoc/tBu Strategy)
This protocol describes the manual coupling of Z-D-Tyr(tBu)-OH as the final amino acid onto a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-D-Tyr(tBu)-OH (free acid from protocol 4.1)
-
Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel. Ensure the previous Fmoc deprotection step is complete, leaving a free amine.
-
Activation: In a separate vial, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Z-Group Deprotection (On-Resin)
Selective removal of the N-terminal Z-group can be achieved via catalytic transfer hydrogenation.
Materials:
-
Z-peptide-resin
-
Palladium catalyst (e.g., 10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate or cyclohexene)
-
Solvent: DMF or NMP
Procedure:
-
Swell the Z-peptide-resin in DMF.
-
Add the palladium catalyst (as a slurry in DMF) and the hydrogen donor.
-
Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.
-
Monitor the reaction progress by a suitable method (e.g., HPLC-MS analysis of a small cleaved sample).
-
Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the chemical structures and a generalized workflow for the application of this compound in peptide synthesis.
References
A Technical Guide to the Molecular Weight of Z-D-Tyr(tBu)-OH.DCHA
This technical guide provides a comprehensive overview of the molecular weight of Z-D-Tyr(tBu)-OH.DCHA, a protected amino acid derivative commonly used in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Data Presentation: Molecular Weight
The molecular weight of this compound and its constituent components are summarized in the table below. The data is compiled from various chemical suppliers and databases.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Z-D-Tyr(tBu)-OH | C₂₁H₂₅NO₅ | 371.43 |
| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32[1][2][3][4] |
| This compound | C₃₃H₄₈N₂O₅ | 552.74 - 552.8 [5][6][7][8][9][10] |
Note: The molecular weight of Z-D-Tyr(tBu)-OH is calculated by subtracting the molecular weight of DCHA from the total molecular weight of the salt.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The definitive method for confirming the molecular weight of a synthesized compound like this compound is mass spectrometry. This technique provides a highly accurate mass-to-charge ratio (m/z), which can be used to determine the molecular mass.
Objective: To verify the molecular weight of this compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for this non-volatile, polar molecule.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
Materials:
-
Sample of this compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volatile acid (e.g., formic acid) to facilitate protonation
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL in methanol).
-
Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).
-
Add a small amount of formic acid (e.g., 0.1% v/v) to the final solution to promote the formation of protonated molecular ions [M+H]⁺.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 100-1000).
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. The primary ion expected for the intact salt would be the protonated Z-D-Tyr(tBu)-OH molecule, [C₂₁H₂₅NO₅ + H]⁺, and the protonated dicyclohexylamine, [C₁₂H₂₃N + H]⁺.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the presence of the expected molecular ions.
-
The theoretical monoisotopic mass of the protonated Z-D-Tyr(tBu)-OH is approximately 372.18 g/mol .
-
The theoretical monoisotopic mass of the protonated DCHA is approximately 182.19 g/mol .
-
Compare the experimentally measured m/z value with the calculated theoretical value. High-resolution instruments should provide a mass accuracy within a few parts per million (ppm).
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the synthesis and verification of this compound, and the signaling pathway context in which such protected amino acids are utilized.
Caption: Workflow for Synthesis and Verification of this compound.
Caption: Role of Protected Amino Acids in Peptide Synthesis Signaling Pathway.
References
- 1. scribd.com [scribd.com]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 6. Identity determination and purity testing [chemcon.com]
- 7. pathogenia.com [pathogenia.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. youtube.com [youtube.com]
- 10. CAS 507276-74-6: Boc-D-Tyr(tBu)-OH | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Z-D-Tyr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Z-D-Tyr(tBu)-OH.DCHA is a protected D-amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of a D-Tyrosine residue. The use of D-amino acids is a critical strategy in drug development to enhance peptide stability against enzymatic degradation, thereby increasing their in-vivo half-life.
-
Nα-Z (Benzyloxycarbonyl) Protection: The Z-group (also known as Cbz) is a well-established, temporary protecting group for the α-amino function.[1] While less common in standard Fmoc-based SPPS, it offers orthogonal protection, meaning it can be removed under conditions that do not affect acid-labile side-chain protecting groups or the resin linkage.[1] Its removal is typically achieved through catalytic hydrogenation.
-
Side-Chain Tyr(tBu) Protection: The tert-butyl (tBu) ether is a robust, acid-labile protecting group for the phenolic hydroxyl side chain of tyrosine.[2] This protection is essential to prevent side reactions, such as O-acylation, during the coupling steps of peptide synthesis.[1][2] The tBu group is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[3]
-
DCHA Salt Formulation: This amino acid derivative is supplied as a dicyclohexylammonium (DCHA) salt. This formulation improves the stability, crystallinity, and handling of the compound, which might otherwise be an oil or difficult to purify.[4][5] A critical preparatory step before its use in SPPS is the liberation of the free carboxylic acid from the DCHA salt.[4][6]
The primary application of this compound is in specialized peptide synthesis projects where an orthogonal N-terminal protecting group is required, often in the synthesis of complex peptides or peptide fragments where selective deprotection is necessary.
Quantitative Data Summary
| Coupling Reagent | Activator Type | Typical Equivalents (Reagent:Amino Acid:Base) | Coupling Time (hr) | Expected Efficiency | Notes |
| HATU | Uronium Salt | 2.9 : 3.0 : 6.0 | 2 - 4 | >95% | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[9] |
| HBTU/HOBt | Uronium Salt | 1.5 : 1.5 : 2.0 | 2 - 4 | 90 - 98% | A robust and widely used method for standard and somewhat hindered couplings.[10][11] |
| DIC/Oxyma | Carbodiimide | 3.0 : 3.0 : - | 2 - 6 | 90 - 95% | A modern, safer alternative to DIC/HOBt that effectively suppresses racemization.[9] |
| DIC/HOBt | Carbodiimide | 3.0 : 3.0 : - | 2 - 6 | 85 - 95% | Classic method; can be beneficial for minimizing racemization but may be slower.[11] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in SPPS, from initial preparation to the final coupling step.
Protocol 1: Liberation of the Free Amino Acid
This initial step is mandatory before the amino acid can be activated and coupled.[4][6]
-
Suspension: Suspend the this compound salt in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 5-10 mL per gram of salt).[4]
-
Acidification: Add a 10% aqueous solution of potassium bisulfate (KHSO₄) or a similar weak acid.[6] Stir the biphasic mixture vigorously until the solid dissolves completely. The pH of the aqueous layer should be approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase two more times with the acidic solution, followed by three washes with water until the pH of the aqueous wash is neutral (≥4).[4]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, likely as a foam or oil.[4][6]
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest efficiency, especially for a sterically demanding residue.[9]
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-Dimethylformamide (DMF) for 30-60 minutes.[12] Drain the solvent.
-
Activation Mixture: In a separate vessel, dissolve the prepared Z-D-Tyr(tBu)-OH free acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[9] Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[9]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads.[13] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[9]
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[9]
Protocol 3: On-Resin Z-Group Deprotection
This protocol describes the selective removal of the Nα-Z group on the solid support, a key step when using this orthogonal strategy.
-
Resin Preparation: Wash the Z-protected peptide-resin with DCM and then with the reaction solvent (e.g., THF or DMF).
-
Hydrogenolysis: Swell the resin in the reaction solvent. Add a palladium catalyst (e.g., 10% Pd/C, 0.2 equivalents by weight).
-
Hydrogen Source: Add a hydrogen donor such as cyclohexadiene (20 equivalents) or ammonium formate (10 equivalents). Alternatively, bubble hydrogen gas through the suspension.
-
Reaction: Agitate the mixture at room temperature for 2-12 hours, monitoring the reaction by HPLC-MS analysis of a cleaved resin sample.
-
Washing: Once deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF, DCM, and methanol. The resin is now ready for the next coupling cycle.
Visualizations
Chemical Reaction Workflow
Caption: Key chemical stages for using this compound in SPPS.
Experimental SPPS Workflow
Caption: SPPS workflow for a single Z-D-Tyr(tBu)-OH coupling cycle.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Coupling of Z-D-Tyr(tBu)-OH.DCHA using DIC/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of protected amino acids is a critical step, and the choice of coupling reagents can significantly impact the final yield and purity of the desired peptide. This document provides detailed application notes and protocols for the use of N,N'-Diisopropylcarbodiimide (DIC) in conjunction with Hydroxybenzotriazole (HOBt) for the coupling of N-α-Cbz-O-tert-butyl-D-tyrosine dicyclohexylamine salt (Z-D-Tyr(tBu)-OH.DCHA).
Z-D-Tyr(tBu)-OH is a commonly used building block in the synthesis of peptides for drug discovery and development. The bulky tert-butyl (tBu) group on the tyrosine side chain and the Cbz protecting group on the alpha-amino group necessitate robust coupling methodologies to ensure high efficiency. The DIC/HOBt reagent system is a well-established and cost-effective choice for peptide coupling, known for its ability to suppress racemization and facilitate amide bond formation.[1][2]
This document will cover the necessary prerequisite step of converting the dicyclohexylamine (DCHA) salt to the free acid, followed by a detailed protocol for the coupling reaction in the context of solid-phase peptide synthesis (SPPS).
Data Presentation
The selection of a coupling reagent is a balance of reactivity, cost, and potential for side reactions. For sterically hindered amino acids, a more potent activating agent may be preferred. Below is a comparative summary of common coupling reagents.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[1] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[1] |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[1] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[1] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Z-D-Tyr(tBu)-OH is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
Prior to its use in peptide coupling, the dicyclohexylamine (DCHA) salt of Z-D-Tyr(tBu)-OH must be converted to the free carboxylic acid.[3]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Ice-cold 1M Potassium bisulfate (KHSO₄) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel.
-
Extract the organic layer three times with an equal volume of ice-cold 1M KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid of Z-D-Tyr(tBu)-OH as a solid or oil.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-D-Tyr(tBu)-OH using DIC/HOBt
This protocol describes a standard procedure for coupling the free acid of Z-D-Tyr(tBu)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
Z-D-Tyr(tBu)-OH (free acid from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Inert gas (Nitrogen or Argon)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin (containing the peptide with a deprotected N-terminal amine) in DMF for 30-60 minutes in a suitable reaction vessel. Drain the DMF.
-
Amino Acid and Additive Solution: In a separate vessel, dissolve 3-5 equivalents of Z-D-Tyr(tBu)-OH (relative to the resin loading) in DMF. In another vessel, dissolve 3-5.5 equivalents of HOBt in a minimal amount of DMF.[4]
-
Coupling Reaction Initiation: Add the Z-D-Tyr(tBu)-OH solution and the HOBt solution to the swollen resin.
-
Add 3-5.5 equivalents of DIC to the resin suspension.[4]
-
Agitate the mixture at room temperature under an inert gas atmosphere for 1-4 hours.[4]
-
Monitoring the Reaction: Monitor the progress of the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test remains positive after 4 hours, the coupling step can be repeated with a fresh solution of activated amino acid.[3]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[4]
Visualizations
References
Application Notes and Protocols for the Deprotection of Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of N-α-Benzyloxycarbonyl-D-tyrosine(O-tert-butyl) dicyclohexylammonium salt (Z-D-Tyr(tBu)-OH.DCHA), a common building block in peptide synthesis. This document details the necessary preparatory steps, protocols for various deprotection strategies, and a comparative analysis of these methods to ensure the successful synthesis of peptides containing D-tyrosine.
Introduction
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus and reactive side chains of amino acids. Z-D-Tyr(tBu)-OH utilizes the benzyloxycarbonyl (Z) group for N-α protection and the tert-butyl (tBu) group to protect the phenolic hydroxyl group of the D-tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of this amino acid derivative.
The selection of a deprotection strategy is critical and depends on the overall synthetic scheme, particularly the desired orthogonality with other protecting groups in the peptide sequence. The Z and tBu groups can be removed sequentially using orthogonal methods or simultaneously under specific conditions.
Preparatory Step: Conversion of DCHA Salt to Free Acid
Prior to its use in peptide synthesis, the DCHA salt of Z-D-Tyr(tBu)-OH must be converted to the free acid to enable coupling reactions.
Protocol 1: Conversion of this compound to Free Acid
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous phosphoric acid (H₃PO₄)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% KHSO₄ or 10% H₃PO₄ solution.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, which is typically an oil or a foam.
Deprotection Strategies and Protocols
There are two primary strategies for the deprotection of Z-D-Tyr(tBu)-OH: orthogonal deprotection and simultaneous deprotection.
Orthogonal Deprotection Strategy
This strategy involves the selective removal of one protecting group while the other remains intact, offering greater control in complex syntheses.
1. Z-Group Deprotection via Catalytic Hydrogenation
This is the most common and mildest method for Z-group removal and is orthogonal to the acid-labile tBu group.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
Materials:
-
Peptide containing Z-D-Tyr(tBu) residue
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source or a hydrogen donor like formic acid or ammonium formate for transfer hydrogenation
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the peptide in MeOH or EtOH in a reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate).
-
For standard hydrogenation, flush the vessel with an inert gas, then introduce hydrogen gas (typically at 1 atm, balloon pressure).
-
For transfer hydrogenation, add formic acid or ammonium formate to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the peptide with a free N-terminal amine and an intact Tyr(tBu) side chain.
2. tBu-Group Deprotection via Acidolysis
The tBu group is removed using strong acidic conditions, which are orthogonal to the hydrogenolysis-labile Z group.
Protocol 3: tBu-Group Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Peptide containing Z-D-Tyr(tBu) residue (after Z-group removal)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions like the re-alkylation of the deprotected tyrosine side chain.
-
Add the cleavage cocktail to the peptide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under vacuum.
Simultaneous Deprotection Strategy
This approach removes both the Z and tBu groups in a single step using strong acidolysis. This method is less common due to the harsh conditions but can be efficient for certain synthetic routes.
Protocol 4: Simultaneous Z and tBu Deprotection with HBr in Acetic Acid
Materials:
-
Peptide containing Z-D-Tyr(tBu) residue
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anisole (scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the peptide in a minimal amount of glacial acetic acid.
-
Add anisole as a scavenger to trap both benzyl and tert-butyl cations.
-
Add the solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Comparison of Deprotection Strategies
| Deprotection Strategy | Method | Reagents | Typical Conditions | Typical Yield | Purity | Key Considerations |
| Orthogonal | Z-Group Removal | 10% Pd/C, H₂ (or H-donor) | RT, 1-4 h | >95% | High | Mild conditions, preserves acid-labile groups. Catalyst can sometimes be difficult to remove completely. |
| tBu-Group Removal | TFA, TIS, H₂O | RT, 2-4 h | >90% | Good to High | Scavengers are crucial to prevent side reactions. TFA is corrosive and requires careful handling. | |
| Simultaneous | Z and tBu Removal | 33% HBr in Acetic Acid, Anisole | RT, 1-2 h | Variable | Moderate to Good | Harsh conditions may not be suitable for sensitive peptides. Can be faster but may lead to more side products. |
Note: Yields and purity are highly dependent on the specific peptide sequence and reaction scale. The data presented is a general guide based on typical outcomes.
Visualization of Deprotection Workflows
Caption: Experimental workflows for the deprotection of this compound.
Caption: The role of scavengers in preventing side reactions during TFA-mediated tBu deprotection.
Conclusion
The deprotection of this compound offers flexibility in peptide synthesis through both orthogonal and simultaneous strategies. The choice of method should be carefully considered based on the specific requirements of the target peptide. Orthogonal deprotection provides greater control and is generally milder, leading to higher purity, while simultaneous deprotection can offer a more streamlined workflow for robust sequences. For all acid-mediated deprotection steps, the use of appropriate scavengers is critical to minimize side reactions and maximize the yield of the desired peptide.
Application Notes and Protocols for TFA Cleavage of Peptides Containing Tyr(tBu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. For peptides containing the amino acid tyrosine, the side-chain hydroxyl group is commonly protected with a tert-butyl (tBu) group. Trifluoroacetic acid (TFA) is the reagent of choice for the cleavage and deprotection of peptides synthesized using the Fmoc/tBu strategy.
However, the acidic conditions of TFA cleavage generate highly reactive tert-butyl cations from the cleavage of the Tyr(tBu) protecting group. These carbocations can lead to undesired side reactions, primarily the re-alkylation of the deprotected tyrosine residue, resulting in the formation of tert-butylated tyrosine byproducts. This not only reduces the yield of the desired peptide but also complicates its purification. To mitigate these side reactions, a carefully formulated TFA "cleavage cocktail" containing scavengers is essential. This document provides detailed application notes and protocols for the efficient and clean cleavage of peptides containing Tyr(tBu).
The Chemistry of TFA Cleavage and the Role of Scavengers
The cleavage of the tert-butyl protecting group from tyrosine is an acid-catalyzed process. TFA protonates the ether oxygen of the Tyr(tBu) side chain, leading to the formation of a stable tert-butyl cation and the desired deprotected tyrosine residue.
Side Reaction: Tyrosine Alkylation
The liberated tert-butyl cation is a potent electrophile that can attack the electron-rich aromatic ring of the deprotected tyrosine, leading to the formation of a tert-butylated tyrosine side product. This side reaction is a significant concern as the byproduct can be difficult to separate from the desired peptide.
Scavengers: Quenching Reactive Cations
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap the reactive tert-butyl cations before they can react with the peptide.[1] By adding scavengers in excess, the equilibrium of the side reaction is shifted away from the formation of the alkylated byproduct. Common scavengers and their mechanisms of action are described in the table below.
Data Presentation: Comparison of Cleavage Cocktails
The choice and concentration of scavengers in the TFA cleavage cocktail significantly impact the purity of the crude peptide. The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While the data presented here is for a Cysteine-containing peptide, the principle of scavenging tert-butyl cations is directly applicable to protecting Tyrosine residues from alkylation.[2][3]
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | Desired Peptide (%)[3] | t-Butylated Side Product (%)[3] | Remarks |
| TFA/H₂O (95:5) | Water | - | - | Prone to significant side product formation with sensitive residues. |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane, Water | High | Low | A standard and generally effective cocktail for many peptides.[1] |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | TIS, Water, Dithiothreitol | 85.1 | 4.9 | DTT is particularly useful for peptides containing Cys, Met, or Trp. |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | TIS, Water, Thioanisole | 84.3 | 6.2 | Thioanisole helps prevent re-attachment of other protecting groups.[1] |
| TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K) | Phenol, Water, Thioanisole, EDT | Very High | Very Low | A robust cocktail for complex peptides with multiple sensitive residues.[1][4] |
Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Tyr(tBu)-Containing Peptide
This protocol is suitable for the routine cleavage of peptides containing Tyr(tBu) and other standard acid-labile protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes (polypropylene)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 100-200 mg) in a suitable reaction vessel (e.g., a polypropylene syringe with a frit or a round-bottom flask).
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A commonly used and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1] For 10 mL of cocktail, carefully mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[2] The optimal time may vary depending on the peptide sequence and should be determined empirically (see Protocol 2).
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide from the resin into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to ensure complete recovery of the peptide and combine the filtrates.
-
Peptide Precipitation: In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate). Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Protocol 2: Optimization of Cleavage Time
To determine the optimal cleavage duration and minimize side reactions, a time-course experiment can be performed.
Procedure:
-
Initiate the cleavage reaction as described in Protocol 1.
-
At various time points (e.g., 1, 2, 3, and 4 hours), withdraw a small aliquot of the resin-TFA mixture.
-
For each aliquot, filter the TFA solution and precipitate the peptide with cold diethyl ether as described in Protocol 1.
-
Analyze the crude peptide from each time point by reverse-phase HPLC (see Protocol 3) to determine the percentage of the desired product and any side products.
-
Plot the percentage of the desired peptide against time to identify the optimal cleavage duration.
Protocol 3: Analysis of Crude Peptide by HPLC
Materials:
-
Crude peptide
-
HPLC-grade water with 0.1% TFA (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA.
-
HPLC Analysis: Inject the sample onto a C18 column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (typically 214 nm and 280 nm for peptides containing aromatic residues).
-
Data Analysis: Integrate the peak areas to determine the purity of the crude peptide and the relative abundance of any side products.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for TFA cleavage of Tyr(tBu)-containing peptides.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling
Peptides containing tyrosine residues are fundamental to many biological signaling pathways. A prominent example is the activation of Receptor Tyrosine Kinases (RTKs) by peptide ligands, which initiates intracellular signaling cascades controlling cell growth, differentiation, and metabolism.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Z-D-Tyr(tBu)-OH·DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents significant challenges in solid-phase peptide synthesis (SPPS).[1] Peptides rich in hydrophobic amino acids have a strong tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps, which ultimately results in low yields and difficult purification.[1][2] To address these issues, specialized reagents and protocols are necessary. This document provides detailed application notes and protocols for the use of Z-D-Tyr(tBu)-OH·DCHA, a protected D-tyrosine derivative, in the synthesis of hydrophobic peptides.
The use of a D-amino acid, such as D-Tyrosine, can be a strategic choice in drug development to increase peptide stability against enzymatic degradation. The Z (benzyloxycarbonyl) protecting group for the N-terminus and the tert-butyl (tBu) group for the tyrosine side chain offer an orthogonal protection strategy, particularly when used in conjunction with Fmoc chemistry for the rest of the peptide sequence. The dicyclohexylamine (DCHA) salt improves the handling and stability of the amino acid derivative.[3]
Physicochemical Properties of Z-D-Tyr(tBu)-OH·DCHA
| Property | Value |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-3-[4-(tert-butoxy)phenyl]-2-[(phenylmethoxy)carbonylamino]propanoic acid |
| Molecular Formula | C₃₃H₄₈N₂O₅[4] |
| Molecular Weight | 552.7 g/mol [4] |
| CAS Number | 198828-72-7[5] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF and NMP |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide
This protocol outlines the manual synthesis of a generic hydrophobic peptide on a Rink Amide resin using Fmoc chemistry, with the incorporation of Z-D-Tyr(tBu)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Z-D-Tyr(tBu)-OH·DCHA
-
Fmoc-protected amino acids
-
Coupling reagents: HCTU (1-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection agent: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[2]
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Fmoc-amino acids):
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For hydrophobic sequences, using NMP as the solvent can improve solubility and coupling efficiency.[6]
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Z-D-Tyr(tBu)-OH:
-
Following the final Fmoc-deprotection step, wash the resin as described in step 2.
-
In a separate tube, dissolve Z-D-Tyr(tBu)-OH·DCHA (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Deprotection (if Z-group is terminal and needs removal on-resin):
-
This step is not standard in Fmoc synthesis and requires specific conditions for Z-group removal that are orthogonal to the tBu and resin linkage, such as catalytic transfer hydrogenation. This protocol assumes the Z-group remains on the final peptide.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification and Analysis
Materials:
-
Crude synthetic peptide
-
Solvents for HPLC: Acetonitrile (ACN), Water, TFA
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions containing the desired peptide.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC. Purity is typically determined by the peak area of the main product relative to the total peak area at a specific wavelength (e.g., 214 nm or 280 nm).[5]
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[7]
-
Data Presentation
The success of hydrophobic peptide synthesis is evaluated by several quantitative parameters. The following table provides representative data for the synthesis of a model 10-mer hydrophobic peptide incorporating Z-D-Tyr(tBu)-OH.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency (per step) | >98% | Qualitative Kaiser test; Quantitative cleavage and HPLC analysis of a small resin sample |
| Crude Peptide Purity | 65-80% | Analytical RP-HPLC (214 nm)[8] |
| Final Purity (after purification) | >95% | Analytical RP-HPLC (214 nm) |
| Overall Yield | 15-30% | Calculated based on the initial resin loading[9] |
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps of deprotection, washing, and coupling.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biotage.com [biotage.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Z-D-Tyr(tBu)-OH.DCHA in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based therapeutics and research, the strategic incorporation of unnatural amino acids, such as D-isomers, is a critical methodology for enhancing peptide stability and modulating biological activity. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The introduction of D-amino acids confers resistance to enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of the peptide.[1][2]
This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing Z-D-Tyr(tBu)-OH.DCHA. This compound is a derivative of D-tyrosine where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.[3] The protocols outlined herein are designed for a standard Fmoc/tBu orthogonal synthesis strategy, with a specific focus on the on-resin deprotection of the Z-group.
Physicochemical Properties and Reagent Overview
A thorough understanding of the physicochemical properties of this compound and the reagents used in the synthesis is crucial for successful peptide assembly.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(Benzyloxycarbonylamino)-3-(4-tert-butoxyphenyl)propanoic acid; N-cyclohexylcyclohexan-1-amine | N/A |
| Molecular Formula | C35H52N2O5 | N/A |
| Molecular Weight | 580.8 g/mol | N/A |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMF and NMP after conversion to the free acid.[4][5] | [4][5] |
| Reagent | Purpose | Notes |
| This compound | D-Tyrosine building block | N-alpha Z-protection, side-chain tBu protection. |
| Fmoc-protected amino acids | Standard amino acid building blocks | For peptide chain elongation. |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | Choice depends on desired C-terminal functionality (amide or carboxylic acid). |
| DMF (N,N-Dimethylformamide) | Primary solvent for SPPS | Should be peptide synthesis grade and amine-free.[5] |
| NMP (N-Methyl-2-pyrrolidone) | Alternative solvent for SPPS | Can improve solubility and reduce aggregation.[4][5] |
| DCM (Dichloromethane) | Solvent for resin swelling and washing | Good for polystyrene-based resins.[6] |
| DIC (N,N'-Diisopropylcarbodiimide) | Coupling reagent | A common carbodiimide activator. |
| OxymaPure / HOBt | Coupling additive | Suppresses racemization and improves coupling efficiency. |
| HATU / HBTU | Coupling reagent | Highly efficient uronium/aminium salt activators, especially for hindered couplings.[1][7][8] |
| DIPEA (N,N-Diisopropylethylamine) | Base for coupling activation | A non-nucleophilic base. |
| Piperidine | Fmoc deprotection reagent | Typically a 20% solution in DMF. |
| Palladium on Carbon (Pd/C) | Catalyst for Z-group deprotection | For catalytic transfer hydrogenation. |
| Ammonium Formate | Hydrogen donor for Z-group deprotection | Used in catalytic transfer hydrogenation. |
| TFA (Trifluoroacetic acid) | Reagent for final cleavage and deprotection | Used in a cocktail with scavengers. |
| TIS (Triisopropylsilane) | Scavenger | Quenches reactive cations during TFA cleavage. |
| Water | Scavenger | Used in the final cleavage cocktail. |
Experimental Protocols
Conversion of this compound to the Free Acid
Prior to its use in SPPS, the DCHA salt must be removed to liberate the free carboxylic acid.
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
10% Phosphoric acid (H3PO4) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend one part of this compound in 5-10 volumes of ethyl acetate in a separatory funnel.
-
Add 10% phosphoric acid solution while stirring until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.
-
Separate the lower aqueous phase.
-
Wash the organic phase once with 2 volumes of 10% phosphoric acid solution.
-
Wash the organic phase three times with 2 volumes of deionized water. The pH of the aqueous phase should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain the free acid, which may be an oil or a solid.
Manual Solid-Phase Peptide Synthesis Workflow
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
-
Place 0.1 mmol of the appropriate resin (e.g., Rink Amide or Wang resin) in a manual synthesis vessel.
-
Swell the resin in DMF for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
This cycle is repeated for each Fmoc-protected amino acid in the sequence.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Perform the Fmoc deprotection of the N-terminal amino acid of the growing peptide chain as described in section 2.2.1.
-
Coupling of Z-D-Tyr(tBu)-OH:
-
In a separate vial, dissolve the prepared Z-D-Tyr(tBu)-OH (free acid, 3 equivalents) and a suitable coupling reagent and additive (e.g., DIC/Oxyma or HATU) in DMF.
-
Add DIPEA if using an aminium/uronium salt activator.
-
Add the activated Z-D-Tyr(tBu)-OH solution to the resin.
-
Agitate for 2-4 hours, monitoring with a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
This step is performed after the coupling of Z-D-Tyr(tBu)-OH to expose the N-terminal for further chain elongation. Catalytic transfer hydrogenation is a mild method compatible with most other protecting groups, including the tBu group.[3]
Materials:
-
Peptide-resin with N-terminal Z-D-Tyr(tBu)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (NH4HCO2)
-
DMF/Water solvent mixture
Procedure:
-
Swell the peptide-resin in a DMF/water mixture (e.g., 9:1 v/v).
-
In a separate flask, prepare a solution of ammonium formate (10 equivalents relative to resin loading) in the DMF/water mixture.
-
Carefully add the 10% Pd/C catalyst (0.2 equivalents by weight of the peptide-resin) to the resin slurry.
-
Add the ammonium formate solution to the resin and catalyst mixture.
-
Gently agitate the reaction mixture at room temperature. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample. The reaction is typically complete within 2-4 hours.
-
Once the deprotection is complete, filter the reaction mixture to remove the catalyst. It is crucial to ensure all the palladium catalyst is removed.
-
Wash the resin extensively with the DMF/water mixture, followed by DMF, and then DCM.
-
The resin is now ready for the next coupling step (using a standard Fmoc-amino acid) or for final cleavage if it is the N-terminal residue.
This protocol simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
In a fume hood, prepare the fresh cleavage cocktail.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the successful incorporation of Z-D-Tyr(tBu)-OH.
Reagent Stoichiometry for Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Z-D-Tyr(tBu)-OH (free acid) | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Highly efficient activator for hindered couplings[1][8] |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt / OxymaPure | 3 - 5.5 | Reduces racemization and improves efficiency[8] |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Comparison of High-Efficiency Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Coupling Efficiency | Racemization Risk | Notes | Reference |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used and reliable. Can cause guanidinylation of the N-terminus if used in excess. | [1] |
| HATU | Aminium Salt | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences. | [1][7][8] |
| COMU | Uronium Salt | Very High | Very Low | Excellent efficiency with an improved safety profile (non-explosive) and high solubility. | [1][8] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with no guanidinylation side reaction. Byproducts can be difficult to remove. | [1] |
| DIC/Oxyma | Carbodiimide/Additive | Good-High | Low | Cost-effective and reliable. The urea byproduct of DIC is soluble in DMF. | [8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. New Development of Coupling Reagents for Hindered Peptide [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Z-D-Tyr(tBu)-OH.DCHA in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Z-D-Tyr(tBu)-OH.DCHA (N-α-Benzyloxycarbonyl-O-tert-butyl-D-tyrosine dicyclohexylammonium salt) in automated solid-phase peptide synthesis (SPPS). This document details the necessary preparatory steps, coupling protocols, and considerations for the deprotection of the Z-group, alongside relevant quantitative data and a discussion of applications for D-tyrosine containing peptides.
Introduction
This compound is a protected amino acid derivative used for the incorporation of a D-tyrosine residue into a peptide sequence. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of the tyrosine side chain. The use of the D-enantiomer can significantly enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic peptide development.[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handleability of the amino acid derivative.
While automated peptide synthesis is dominated by Fmoc and Boc chemistries, the use of Z-protected amino acids offers an orthogonal protection strategy. However, the deprotection of the Z-group typically requires conditions not standard on most automated synthesizers, often necessitating a semi-automated or manual approach for this specific step.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₅NO₅ · C₁₂H₂₃N |
| Molecular Weight | 552.74 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM |
| Storage | 2-8°C, desiccated |
Experimental Protocols
Conversion of DCHA Salt to Free Acid
Prior to use in an automated peptide synthesizer, the DCHA salt must be converted to the free acid. This is a critical offline step.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in EtOAc or DCM.
-
Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% KHSO₄ or 10% phosphoric acid solution. The pH of the aqueous layer should be acidic (pH 2-3).
-
Wash the organic layer three times with deionized water to remove residual acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Tyr(tBu)-OH, typically as a white solid or viscous oil.
Automated Peptide Synthesis Cycle
The following protocol is a general guideline for a standard automated peptide synthesizer and should be adapted based on the specific instrument, resin, and peptide sequence.
Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide, Wang) based on the desired C-terminus of the peptide.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step.
Amino Acid Preparation:
-
Dissolve the prepared Z-D-Tyr(tBu)-OH (free acid) in DMF to the concentration recommended by the synthesizer manufacturer (typically 0.2 to 0.5 M).
Automated Coupling Cycle:
Caption: Automated coupling cycle for incorporating Z-D-Tyr(tBu)-OH.
Detailed Coupling Steps:
-
N-terminal Deprotection: If the preceding amino acid was Fmoc-protected, perform a standard deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection solution.
-
Coupling:
-
Transfer the Z-D-Tyr(tBu)-OH solution to the reaction vessel.
-
Add the activating agent (e.g., HBTU/HATU and DIEA, or DIC/Oxyma).
-
Allow the coupling reaction to proceed for the optimized time (typically 30-120 minutes). Monitoring for reaction completion can be performed using a Kaiser test on a small sample of resin beads.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Continue with the subsequent amino acids in the sequence using their respective protection schemes (e.g., Fmoc).
Z-Group Deprotection (Manual/Semi-Automated Step)
The removal of the N-terminal Z-group is typically not a standard, pre-programmed option on automated peptide synthesizers. The most common method is catalytic transfer hydrogenation, which requires manual intervention.
Materials:
-
Peptide-resin with N-terminal Z-group
-
Anhydrous, deoxygenated solvent (e.g., DMF or NMP)
-
Palladium catalyst (e.g., 10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or bubbling hydrogen gas)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst (typically 0.1-0.2 equivalents per equivalent of peptide).
-
Add the hydrogen donor (e.g., 10-20 equivalents of ammonium formate).
-
Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.
-
Upon completion, carefully filter the resin to remove the catalyst. This is a critical step to avoid catalyst contamination.
-
Thoroughly wash the resin with DMF and DCM.
-
The deprotected N-terminus is now ready for the next coupling step in the automated synthesizer.
Final Cleavage and Deprotection of Side Chains
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail for Tyr(tBu): A common issue during the final cleavage is the re-attachment of the tert-butyl cation to the deprotected tyrosine side chain. To prevent this, a scavenger cocktail is essential.
-
Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
For peptides with other sensitive residues (Trp, Cys, Met): Reagent K (TFA/phenol/water/thioanisole/ethanedithiol).
Procedure:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Data Presentation
Quantitative data for the coupling efficiency of Z-D-Tyr(tBu)-OH in automated synthesis is not extensively published. However, performance is expected to be comparable to other protected tyrosine derivatives with appropriate optimization of coupling reagents and reaction times. Below is a table of typical coupling performance for Boc- and Fmoc-Tyr(tBu)-OH, which can serve as a benchmark.
| Protected Amino Acid | Coupling Reagent | Coupling Time (min) | Expected Coupling Efficiency |
| Z-D-Tyr(tBu)-OH | HBTU/DIEA | 30 - 90 | >99% (estimated) |
| Z-D-Tyr(tBu)-OH | DIC/Oxyma | 60 - 180 | >98% (estimated) |
| Fmoc-Tyr(tBu)-OH | HBTU/DIEA | 30 - 60 | >99% |
| Boc-Tyr(tBu)-OH | HBTU/DIEA | 30 - 60 | >99% |
Applications and Signaling Pathways
The incorporation of D-amino acids, such as D-tyrosine, is a key strategy to increase the stability of peptides against enzymatic degradation.[1][2] This is particularly relevant for the development of peptide-based therapeutics, such as analogs of neuropeptides, which often have short half-lives in vivo.
Neuropeptide Signaling: Many neuropeptides, such as Neuropeptide Y (NPY), are involved in a wide range of physiological processes, including appetite regulation, anxiety, and circadian rhythms.[3][4][5] These peptides act by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. A significant challenge in developing neuropeptide-based drugs is their rapid degradation by proteases. Substituting a key L-amino acid with its D-enantiomer can block protease recognition and prolong the peptide's activity.
The following diagram illustrates a simplified workflow for investigating the effect of a D-tyrosine substituted NPY analog on a target cell.
Caption: Workflow for evaluating a D-Tyr substituted neuropeptide analog.
By following these protocols and considerations, researchers can successfully incorporate this compound into peptide sequences using automated synthesizers, enabling the development of novel and more stable peptide-based tools and therapeutics.
References
- 1. lifetein.com [lifetein.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of peptides related to neuropeptide tyrosine and peptide tyrosine-tyrosine from the brain and gastrointestinal tract of teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide - Wikipedia [en.wikipedia.org]
- 5. Neuropeptide tyrosine (NPY): a newly discovered peptide is present in the mammalian respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: On-Resin Deprotection of the Z-Group in Orthogonal Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), orthogonal protection strategies are paramount for the synthesis of complex peptides and proteins. An orthogonal strategy employs protecting groups that can be selectively removed under specific conditions without affecting other protecting groups on the peptide chain. The benzyloxycarbonyl (Z or Cbz) group, a well-established amine protecting group, offers a valuable dimension of orthogonality when used as a side-chain protecting group, particularly in Fmoc-based SPPS. While traditionally more prevalent in solution-phase synthesis, the on-resin removal of the Z-group provides a powerful tool for site-specific modifications of peptides while they are still attached to the solid support.
This document provides detailed application notes and protocols for the on-resin deprotection of the Z-group, primarily focusing on palladium-catalyzed hydrogenolysis and catalytic transfer hydrogenation. These methods offer mild and efficient cleavage of the Z-group, preserving the integrity of the peptide and other protecting groups.
Principles of Orthogonal Protection with the Z-Group
The utility of the Z-group in an orthogonal SPPS strategy lies in its unique removal conditions. In a typical Fmoc-based SPPS, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin. The Z-group, being stable to both mild base and strong acid, can be selectively removed on-resin using catalytic hydrogenation or transfer hydrogenation. This allows for the unmasking of a specific functional group (e.g., the ε-amino group of lysine) for further modification, such as branching, cyclization, or labeling.
Experimental Protocols
Herein, we provide detailed protocols for the on-resin deprotection of the Z-group using two common methods: catalytic transfer hydrogenation and direct hydrogenolysis.
Protocol 1: On-Resin Z-Group Deprotection by Catalytic Transfer Hydrogenation
This is the most common and convenient method for on-resin Z-group removal as it does not require specialized high-pressure hydrogenation apparatus.
Materials:
-
Z-protected peptide-resin
-
Palladium on activated carbon (Pd/C, 10% w/w)
-
Hydrogen donor: Ammonium formate, formic acid, or 1,4-cyclohexadiene
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with a frit and a means of agitation (e.g., shaker or bubbler)
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-resin (1 equivalent) in DMF or THF for at least 30 minutes in the reaction vessel.
-
Reagent Preparation: Prepare a solution of the hydrogen donor in the reaction solvent. For example, a 10-fold molar excess of ammonium formate relative to the Z-group.
-
Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the swollen resin.
-
Deprotection Reaction: Add the hydrogen donor solution to the resin slurry.
-
Agitation: Agitate the reaction mixture gently at room temperature. The reaction progress can be monitored by taking small resin samples and performing a Kaiser test or by cleaving a small portion of the resin for LC-MS analysis.[1] Reaction times can vary from 1 to 24 hours depending on the peptide sequence and the chosen hydrogen donor.
-
Washing: Once the deprotection is complete, filter the reaction mixture and wash the resin extensively to remove the catalyst and byproducts. A typical washing sequence is:
-
DMF (3 x resin volume)
-
DCM (3 x resin volume)
-
MeOH (3 x resin volume)
-
DCM (3 x resin volume)
-
-
Drying: Dry the resin under vacuum. The deprotected site is now ready for the next synthetic step.
Protocol 2: On-Resin Z-Group Deprotection by Catalytic Hydrogenolysis
This method uses hydrogen gas directly and is highly efficient, but it requires a hydrogenation apparatus.
Materials:
-
Z-protected peptide-resin
-
Palladium on activated carbon (Pd/C, 10% w/w)
-
Solvent: DMF or THF
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Washing solvents: DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-resin (1 equivalent) in the reaction solvent in the hydrogenation vessel.
-
Catalyst Addition: Add the Pd/C catalyst (0.1-0.2 equivalents by weight relative to the resin) to the swollen resin.
-
Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm).
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analyzing small resin samples.
-
Venting and Purging: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Washing: Filter the resin and wash it thoroughly as described in Protocol 1.
-
Drying: Dry the resin under vacuum.
Data Presentation
The efficiency of on-resin Z-group deprotection can be influenced by several factors, including the choice of catalyst, hydrogen donor, solvent, temperature, and reaction time. The following table summarizes representative conditions and reported efficiencies for the deprotection of Z-groups, primarily based on solution-phase studies and analogous on-resin deprotections of similar protecting groups due to a lack of direct comparative studies for on-resin Z-deprotection in the literature.
| Method | Catalyst (eq) | Hydrogen Donor (eq) | Solvent | Temperature (°C) | Time (h) | Deprotection Efficiency (%) | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C (0.1) | Ammonium Formate (10) | DMF | 25 | 2-8 | >95 | A commonly used, mild, and efficient method. Reaction time can be sequence-dependent. |
| Catalytic Transfer Hydrogenation | 10% Pd/C (0.1) | Formic Acid (10) | THF/MeOH | 25 | 4-12 | >90 | Formic acid can be a good solvent for peptides. The reaction may be slower than with ammonium formate.[2] |
| Catalytic Transfer Hydrogenation | 10% Pd/C (0.1) | 1,4-Cyclohexadiene (20) | DMF | 25-40 | 6-24 | >90 | May require slightly elevated temperatures for optimal performance. |
| Catalytic Hydrogenolysis | 10% Pd/C (0.1) | H₂ (1-4 atm) | DMF | 25 | 1-4 | >98 | Highly efficient but requires specialized equipment. Reaction times are generally shorter. |
| Catalytic Transfer Hydrogenation | Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | 25 | 2-6 | >95 | An alternative palladium source and hydrogen donor that can be effective for on-resin deprotections.[3] |
Disclaimer: The quantitative data presented in this table are compiled from various sources, including solution-phase deprotection studies and on-resin deprotection of analogous protecting groups. The actual efficiency on a solid support may vary depending on the specific peptide sequence, resin type, and reaction conditions. It is highly recommended to optimize the deprotection conditions for each specific application and to monitor the reaction progress closely.
Mandatory Visualization
Caption: Logical workflow of an orthogonal SPPS strategy employing on-resin Z-group deprotection.
Caption: Experimental workflow for on-resin Z-group deprotection via catalytic transfer hydrogenation.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the Kaiser test or LC-MS analysis indicates incomplete removal of the Z-group, the reaction time can be extended, the temperature slightly increased (e.g., to 40°C), or fresh catalyst and/or hydrogen donor can be added.
-
Catalyst Poisoning: Certain amino acid residues, particularly those containing sulfur (cysteine and methionine), can poison the palladium catalyst, reducing its activity. In such cases, a higher catalyst loading or the use of a more robust catalyst may be necessary.
-
Monitoring the Reaction: The progress of the deprotection should be carefully monitored to avoid over-exposure of the peptide to the reaction conditions, which could lead to side reactions. The Kaiser test is a simple and effective qualitative method for detecting the presence of free primary amines.[1] For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC or LC-MS.
-
Safety: Palladium on carbon is flammable when dry and should be handled with care, preferably in a wet state. Hydrogen gas is explosive and should be used in a well-ventilated fume hood with appropriate safety precautions.
Conclusion
The on-resin deprotection of the Z-group provides a valuable orthogonal tool in solid-phase peptide synthesis, enabling the synthesis of complex and modified peptides. The catalytic transfer hydrogenation and direct hydrogenolysis methods described in these application notes offer efficient and mild conditions for the selective removal of the Z-group. By carefully selecting the reaction conditions and monitoring the progress of the deprotection, researchers can successfully incorporate this strategy into their synthetic workflows to access a wider range of peptide-based molecules for research and drug development.
References
Application Notes and Protocols for the Synthesis of Phosphopeptides Using Protected Tyrosine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell growth, and metabolism.[1][2] Tyrosine phosphorylation, mediated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), is particularly crucial in cellular communication and is often dysregulated in diseases such as cancer.[1] Synthetic phosphopeptides are invaluable tools for studying these complex biological systems, enabling researchers to investigate enzyme-substrate specificity, develop kinase inhibitors, and generate specific antibodies.[1] This document provides detailed application notes and protocols for the chemical synthesis of phosphotyrosine-containing peptides, with a focus on the "building block" approach using protected tyrosine derivatives in solid-phase peptide synthesis (SPPS).
Strategies for Phosphopeptide Synthesis
Two primary strategies are employed for the solid-phase synthesis of phosphopeptides:
-
The Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative into the peptide chain during synthesis.[3][4][5] This approach offers precise control over the location of the phosphate group and is generally the preferred method.
-
The Global (Post-Synthetic) Phosphorylation Approach: In this strategy, the peptide is first assembled with an unprotected hydroxyl-containing amino acid (e.g., tyrosine). The phosphorylation is then carried out on the resin-bound peptide.[4][5] This method can be useful but may lead to side reactions and incomplete phosphorylation.
This document will focus on the more robust and widely used "building block" approach.
Application of Protected Tyrosine Derivatives in Phosphopeptide Synthesis
The success of the building block approach relies on the use of appropriately protected phosphotyrosine derivatives. The choice of protecting groups is critical for ensuring compatibility with the overall SPPS strategy (most commonly Fmoc/tBu or Boc/Bzl).
Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most common approach in modern SPPS.[6] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) or similar groups for permanent protection of the amino acid side chains.[6]
-
Fmoc-D-Tyr(tBu)-OH: While not a pre-phosphorylated building block, Fmoc-D-Tyr(tBu)-OH is a commonly used derivative for incorporating D-tyrosine into a peptide chain. The tert-butyl ether protects the phenolic hydroxyl group of tyrosine and is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[6] For the synthesis of a phosphopeptide using the global phosphorylation approach, this protecting group would need to be selectively removed to allow for phosphorylation of the tyrosine side chain.
Synthesis with Pre-phosphorylated Building Blocks
For direct incorporation, a phosphotyrosine derivative with a protected phosphate group is used.
-
Fmoc-Tyr(PO(OBzl)OH)-OH: Monobenzyl-protected derivatives are often preferred for the synthesis of phosphoserine and phosphothreonine-containing peptides to minimize β-elimination during Fmoc deprotection.[5] A similar strategy can be applied to phosphotyrosine.
-
Fmoc-Tyr(PO(OtBu)2)-OH: This derivative utilizes tert-butyl groups to protect the phosphate moiety. These protecting groups are removed during the final acid-mediated cleavage step.
Boc/Bzl Strategy
The Boc/Bzl strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection.
-
Boc-Tyr(PO3Bzl2)-OH: In this building block, the phosphate group is protected by two benzyl groups, which are stable to the mild acid used for Boc removal but are cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the final step.[7]
Potential Application of Z-D-Tyr(tBu)-OH.DCHA
While less common in standard Fmoc or Boc SPPS, a Z-protected (benzyloxycarbonyl) amino acid derivative like this compound could be employed in more complex syntheses requiring an orthogonal protecting group strategy. The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative.[8]
-
Orthogonal Strategy: The Z-group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. It is typically removed by catalytic transfer hydrogenation. This would allow for the selective deprotection of a specific amino acid side-chain on the solid support for further modification, such as cyclization or branching, while the rest of the peptide remains protected.
Data Presentation
Table 1: Physicochemical Properties of a Representative Protected Tyrosine Derivative
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
| Common Name | Fmoc-D-Tyr(tBu)-OH |
| Molecular Formula | C₂₈H₂₉NO₅[9] |
| Molecular Weight | 459.53 g/mol [9] |
| CAS Number | 118488-18-9[10] |
| Appearance | White to off-white powder[9] |
| Solubility | Soluble in DMF and DCM |
Table 2: Kinetic Parameters of Synthetic Phosphopeptides as PTPase Substrates
| Phosphopeptide Length | Enzyme | K_m (μM) | k_cat/K_m (s⁻¹M⁻¹) |
| 4 residues | Rat Brain PTPase | 68 ± 9 | 4.9 x 10⁵ |
| 10 residues | Rat Brain PTPase | 42 ± 11 | 6.9 x 10⁵ |
Data extracted from a study on synthetic phosphopeptides corresponding to the tyrosine phosphorylation site of adipocyte lipid binding protein.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Phosphotyrosine-Containing Peptide
This protocol describes the manual solid-phase synthesis of a phosphopeptide using a pre-phosphorylated tyrosine building block (e.g., Fmoc-Tyr(PO(OtBu)2)-OH) on a Rink Amide resin, following an Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO(OtBu)2)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol)[6]
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Initial Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.[5]
-
For coupling of the phosphotyrosine building block, the coupling time may need to be extended.[11]
-
-
Washing:
-
After coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Iterative Synthesis:
-
Repeat the deprotection (step 1, piperidine treatment) and coupling (step 2) cycles for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the freshly prepared, ice-cold cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.[5]
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., FABMS or ESI-MS) and amino acid analysis.[4]
-
Visualizations
Caption: General workflow for solid-phase phosphopeptide synthesis.
Caption: Simplified signaling pathway involving tyrosine phosphorylation.
The chemical synthesis of phosphopeptides, particularly through the building block approach in SPPS, provides researchers with essential tools to explore the roles of protein phosphorylation in health and disease. The use of well-defined, protected phosphotyrosine derivatives allows for the precise and efficient synthesis of these important molecules. The protocols and strategies outlined in this document serve as a guide for the successful production and application of synthetic phosphopeptides in a variety of research and drug development settings.
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. Phosphopeptides Custom Synthesis | Eurogentec [eurogentec.com]
- 3. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the O-acylation of tyrosine side chains during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Tyrosine O-Acylation and Related Side Reactions
Problem 1: My final peptide product shows a mass addition of +X Daltons on Tyrosine residues, and the HPLC profile shows an unexpected peak.
Likely Cause: This is a classic sign of O-acylation of the tyrosine side chain's hydroxyl group.[1] The nucleophilic hydroxyl group can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of a branched peptide.[2][3] The mass addition corresponds to the mass of the acylating amino acid.
Solution:
-
Primary Recommendation: Use a side-chain protecting group for tyrosine. The most effective way to prevent O-acylation is to protect the hydroxyl group of tyrosine.[1] For Fmoc-based SPPS, Fmoc-Tyr(tBu)-OH is the industry standard.[2][4] The tert-butyl (tBu) group is robust and stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily removed during the final acidic cleavage (e.g., with TFA).[4][5]
-
Alternative Protecting Groups: Depending on your synthetic strategy, other protecting groups can be considered. For instance, the 2-chlorotrityl (2-Cl-Trt) group is highly acid-labile and useful for synthesizing protected peptide fragments.[2]
Problem 2: After cleavage, my mass spectrometry results show a mass addition of +56 Da on tyrosine residues, and my HPLC shows a new, more hydrophobic peak.
Likely Cause: This indicates tert-butylation of the tyrosine aromatic ring, a potential side reaction when using Fmoc-Tyr(tBu)-OH.[6] During the final TFA-mediated cleavage, the tBu protecting group is removed, generating reactive tert-butyl cations.[6] These cations can then re-attach to the electron-rich aromatic ring of tyrosine.[6]
Solution:
-
Use of Scavengers: To prevent this side reaction, it is crucial to include "scavengers" in your cleavage cocktail.[6] Scavengers are nucleophilic agents that trap the reactive carbocations. A standard and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[6]
Problem 3: The yield of my desired peptide is low, and I observe multiple side products.
Likely Cause: Low yield can be a consequence of incomplete cleavage from the resin or significant side-product formation due to inadequate protection or scavenging strategies.[6]
Solution:
-
Optimize Cleavage Time: Ensure the cleavage reaction is allowed to proceed for a sufficient duration (typically 2-3 hours) to ensure complete removal of the peptide from the resin and deprotection of the side chains.[6]
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers can significantly impact the purity and yield of the final peptide. Refer to the quantitative data below for the effectiveness of different scavenger cocktails.[6]
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the tyrosine side chain in SPPS?
A1: While for very short peptides it might be possible to proceed without protection, it is highly recommended to use a protecting group for tyrosine in most applications.[4] The unprotected hydroxyl group is nucleophilic and can lead to O-acylation, resulting in reduced yield and difficult-to-remove impurities.[1] Using a protected tyrosine derivative like Fmoc-Tyr(tBu)-OH leads to a more efficient and cleaner synthesis.[1]
Q2: What is an "orthogonal" protection strategy, and why is it important for tyrosine?
A2: An orthogonal protection strategy utilizes protecting groups that can be removed under different chemical conditions.[7] In Fmoc-SPPS, the Nα-Fmoc group is base-labile (removed by piperidine), while the tBu group on the tyrosine side chain is acid-labile (removed by TFA).[5] This orthogonality is critical because it allows for the selective removal of the Fmoc group at each coupling step without affecting the tyrosine side-chain protection, which remains intact until the final cleavage.[2][5]
Q3: What are the most common side reactions associated with Tyr(tBu) and how can I minimize them?
A3: The primary side reaction occurs during the final TFA cleavage, where the released tert-butyl cation can alkylate the aromatic ring of deprotected tyrosine.[6] This can be effectively minimized by using a scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), which quenches the reactive cations.[6]
Q4: Can I use other protecting groups for tyrosine besides tBu?
A4: Yes, several other protecting groups are available for tyrosine. The choice depends on the specific requirements of your synthesis. For example, the 2-chlorotrityl (2-Cl-Trt) group is highly acid-labile and can be removed under very mild acidic conditions, making it suitable for the synthesis of protected peptide fragments.[2] Methyl (Me) ethers are more permanent and require harsher conditions for removal.[2]
Data Presentation
Table 1: Comparison of Common Protecting Groups for Tyrosine in Fmoc-SPPS
| Protecting Group | Chemical Structure | Deprotection Conditions | Key Features & Applications | Potential Side Reactions |
| tert-Butyl (tBu) | O-tBu | Strong acids (e.g., 95% TFA)[2][4] | Standard for Fmoc-SPPS; Orthogonal to Fmoc group; Good stability.[4][5] | Alkylation of the tyrosine ring by tBu cations during deprotection (minimized with scavengers).[6] |
| 2-Chlorotrityl (2-Cl-Trt) | O-C(Ph)₂Cl | Very mild acids (e.g., 1% TFA in DCM)[2] | Highly acid-labile; Ideal for synthesis of protected peptide fragments.[2] | Premature deprotection if exposed to even mild acidic conditions. |
| Methyl (Me) | O-Me | Strong acids (e.g., HBr, BBr₃)[2] | Permanent protecting group, stable to standard TFA cleavage.[2] | Requires harsh cleavage conditions that may not be compatible with all peptides. |
Table 2: Efficacy of Different Scavenger Cocktails in Minimizing t-Butylated Side Products
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
Data adapted from a study on a model Cys-containing peptidyl resin. The principle of scavenging tBu cations is directly applicable to protecting Tyr residues.[6] Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Tyr(tBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[2]
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[2]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Tyr(tBu)
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it completely under a vacuum.[6]
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.[6]
-
Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[6]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: Mechanism of undesired O-acylation of unprotected tyrosine in SPPS.
Caption: General workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Orthogonal protection strategy using Fmoc-Tyr(tBu)-OH in SPPS.
References
minimizing racemization during Z-D-Tyr(tBu)-OH.DCHA coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize racemization during the coupling of Z-D-Tyr(tBu)-OH.DCHA in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the D-Tyrosine derivative during the peptide bond formation. This results in the incorporation of the undesired L-Tyrosine enantiomer into the peptide sequence, leading to diastereomeric impurities that can be difficult to separate and can significantly impact the peptide's biological activity.[1]
Q2: What are the primary causes of racemization during the coupling of this amino acid derivative?
A2: The primary cause of racemization during peptide coupling is the formation of a planar intermediate, most commonly a 5(4H)-oxazolone (or azlactone).[2] This intermediate is formed from the activated carboxylic acid of Z-D-Tyr(tBu)-OH. The planarity of the oxazolone ring allows for the loss of the stereocenter at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid.[2]
Q3: Which factors can increase the risk of racemization?
A3: Several factors can exacerbate racemization, including:
-
Choice of Coupling Reagent: Highly reactive coupling reagents, especially carbodiimides like DCC and DIC when used alone, can increase the rate of oxazolone formation.[1][3]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]
-
Type and Concentration of Base: Strong and sterically unhindered bases, such as diisopropylethylamine (DIPEA), can readily abstract the alpha-proton, promoting racemization.[4]
-
Prolonged Activation Times: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[1]
-
Solvent Polarity: More polar solvents can sometimes favor the racemization side reaction.[2]
Q4: Do I need to convert the this compound salt to the free acid before coupling?
A4: Yes, for carbodiimide-mediated coupling reactions, the dicyclohexylammonium (DCHA) salt must be converted to the free acid. This is typically achieved by dissolving the salt in an organic solvent and extracting it with a mild aqueous acid, such as a potassium hydrogen sulfate solution.[5]
Troubleshooting Guide
Issue: High levels of the L-isomer detected in the final peptide.
This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem:
| Troubleshooting Step | Explanation | Recommended Action |
| 1. Review Coupling Reagents and Additives | The choice of coupling reagent and the use of additives are critical for suppressing racemization.[6] | • If using a carbodiimide (e.g., DIC, DCC): Always use it in conjunction with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[7][8] HOAt and OxymaPure are generally more effective than HOBt.[8] • Consider alternative reagents: For particularly sensitive couplings, consider using phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium-based reagents (e.g., HBTU, HATU), which are often associated with lower racemization levels when used correctly.[8][9] DEPBT is reported to be particularly effective for racemization-prone amino acids like histidine and may be a good option to consider.[9] |
| 2. Evaluate Reaction Temperature | Higher temperatures increase the rate of racemization.[10] | • Perform the coupling reaction at a lower temperature, for example, 0°C.[3] This will reduce the rate of the side reaction. |
| 3. Assess the Base Used | The strength and steric hindrance of the base play a significant role in racemization.[4] | • Avoid strong, non-hindered bases: If possible, substitute stronger bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] • Use the minimum necessary amount: Ensure that the base is used in the lowest effective concentration. |
| 4. Optimize Activation Time | Prolonged pre-activation of the amino acid can lead to increased oxazolone formation.[1] | • Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after it is formed. |
| 5. Check the Solvent | The polarity of the solvent can influence the rate of racemization. | • If the solubility of your reagents allows, consider using a less polar solvent to help reduce racemization.[3] |
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative comparison of the impact of different coupling conditions on racemization levels.
| Coupling Reagent | Additive | Base | Typical Racemization |
| DCC/DIC | None | DIPEA | High[9] |
| DCC/DIC | HOBt | NMM | Low[9] |
| HBTU | HOBt | DIPEA | Low[9] |
| HATU | HOAt | NMM | Very Low[9] |
| PyAOP | None | Collidine | Very Low[9] |
| DEPBT | N/A | DIPEA | Very Low[6] |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This protocol is a necessary first step before using the amino acid in a coupling reaction.[5]
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous potassium hydrogen sulfate (KHSO₄) solution.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporation: Filter the solution and evaporate the solvent under reduced pressure to obtain the Z-D-Tyr(tBu)-OH free acid.
Protocol 2: Low-Racemization Coupling using DIC/HOAt
This protocol is a standard method for minimizing racemization during the coupling of Z-D-Tyr(tBu)-OH.
-
Resin Preparation: Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Preparation: In a separate vessel, dissolve Z-D-Tyr(tBu)-OH (free acid, 3 equivalents) and HOAt (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOAt solution to the resin. Then, add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction mixture.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours or at 0°C for longer durations.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-D-Tyr(tBu)-OH.DCHA Coupling Reactions
Welcome to the technical support center for troubleshooting incomplete coupling of Z-D-Tyr(tBu)-OH.DCHA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the DCHA salt used?
This compound is the dicyclohexylammonium (DCHA) salt of Z-D-Tyr(tBu)-OH. The Z (benzyloxycarbonyl) group protects the N-terminus of the D-tyrosine amino acid, while the tBu (tert-butyl) group protects the phenolic hydroxyl group of the tyrosine side chain.[1][2] The DCHA salt form enhances the stability and improves the handling characteristics of the amino acid derivative.[3] However, it is crucial to convert it to the free acid form before use in peptide coupling reactions.[3][4]
Q2: What are the primary reasons for incomplete coupling of Z-D-Tyr(tBu)-OH?
Incomplete coupling of Z-D-Tyr(tBu)-OH can stem from several factors:
-
Steric Hindrance: The bulky Z and tBu protecting groups, combined with the inherent bulk of the tyrosine side chain, can physically obstruct the formation of the peptide bond.[5][6][7]
-
Secondary Structure Formation: The growing peptide chain on the resin can fold into secondary structures like β-sheets, leading to aggregation and making the N-terminus inaccessible.[6][8][9]
-
Suboptimal Activation: Inefficient activation of the carboxylic acid group of Z-D-Tyr(tBu)-OH can lead to slow or incomplete reactions.[10]
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) of the preceding amino acid will prevent the coupling reaction.[11]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the reactive sites.[6]
Q3: How can I monitor the progress of the coupling reaction?
Several qualitative and quantitative methods can be used to monitor the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin.[6][12] A positive result (blue/purple color) indicates incomplete coupling.
-
Trinitrobenzenesulfonic Acid (TNBS) Test: An alternative colorimetric test that is also effective for detecting primary amines.[13]
-
High-Performance Liquid Chromatography (HPLC): A small sample of the resin can be cleaved, and the resulting peptide analyzed by RP-HPLC to assess the purity and identify any deletion sequences resulting from incomplete coupling.[14]
-
Mass Spectrometry (MS): Following cleavage, MS can be used to confirm the molecular weight of the desired peptide and identify any byproducts.[14]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with incomplete coupling of Z-D-Tyr(tBu)-OH.
Issue: Positive Kaiser test after coupling with Z-D-Tyr(tBu)-OH.
This indicates the presence of unreacted N-terminal amines on the peptide-resin, signifying an incomplete coupling reaction.
.dot
Caption: Troubleshooting workflow for incomplete coupling.
Data Summary
The following tables provide recommended quantitative data for optimizing the coupling of Z-D-Tyr(tBu)-OH.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent/Component | Standard Coupling (Equivalents) | Difficult Coupling (Equivalents) |
| Z-D-Tyr(tBu)-OH | 2 - 3 | 3 - 5 |
| Coupling Reagent | 1.9 - 3 | 2.9 - 5 |
| Additive (e.g., HOBt, Oxyma) | 2 - 3 | 3 - 5.5 |
| Base (e.g., DIPEA, NMM) | 4 - 6 | 6 - 10 |
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Category | Relative Efficiency | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | Cost-effective, but generally slower activation.[10][15] |
| HBTU/HCTU | Aminium/Uronium Salt | Very Good | Reliable and widely used for routine and challenging couplings.[5][16][17] |
| HATU | Aminium/Uronium Salt | Excellent | Highly efficient and fast, recommended for sterically hindered couplings.[5][7][15][17] Based on the potentially explosive HOAt.[5] |
| COMU | Aminium/Uronium Salt | Excellent | Comparable efficiency to HATU but based on the non-explosive OxymaPure.[5][18] |
| PyBOP | Phosphonium Salt | Very Good | Efficient and avoids guanidinylation side reactions.[5][17] |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This step is mandatory before the coupling reaction.
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the Z-D-Tyr(tBu)-OH free acid.
Protocol 2: Standard Coupling using HBTU/DIPEA
This protocol is a robust method for most coupling reactions.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, perform the deprotection of the N-terminal protecting group of the last coupled amino acid and wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[19]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 3: Capping of Unreacted Amines
If the coupling remains incomplete after troubleshooting, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
After the coupling reaction and washing with DMF, add a capping solution (e.g., a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF) to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[6]
-
Wash the resin thoroughly with DMF to remove the capping reagents.
Signaling Pathways and Workflows
.dot
Caption: General workflow of a peptide coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 肽偶联剂选择指南 [sigmaaldrich.com]
- 17. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Tyr(tBu) During TFA Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing side reactions associated with the trifluoroacetic acid (TFA) cleavage of the tert-butyl (tBu) protecting group from tyrosine (Tyr) residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the TFA-mediated cleavage of peptides containing Tyr(tBu)?
A1: The main issue during the TFA cleavage of peptides with Tyr(tBu) is the formation of a reactive tert-butyl cation (tBu⁺). This electrophilic carbocation can re-attach to the nucleophilic phenolic ring of the deprotected tyrosine, resulting in the formation of unwanted tert-butylated tyrosine byproducts. This side reaction lowers the yield of the desired peptide and complicates the purification process.
Q2: How do scavengers prevent these side reactions?
A2: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to trap or "quench" the reactive tert-butyl cations. By reacting with the tBu⁺ cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues like tyrosine, tryptophan, methionine, and cysteine.
Q3: Which scavengers are most effective for protecting Tyr(tBu) residues?
A3: A combination of scavengers is often more effective. Commonly used and effective scavengers for protecting tyrosine residues include:
-
Triisopropylsilane (TIS): A very efficient scavenger for tBu⁺ cations.
-
Water (H₂O): Acts as a scavenger by hydrating the tBu⁺ cation.
-
Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.
-
Phenol: The aromatic ring of phenol can be alkylated by tBu⁺ cations, thus protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.
-
1,2-Ethanedithiol (EDT): A good scavenger for tert-butyl cations, particularly useful when cysteine is also present in the peptide sequence.
Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?
A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio. For more complex peptides or those with multiple sensitive residues, a more robust cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Presence of unexpected peaks in HPLC/MS, often with a +56 Da mass shift. | Alkylation of the tyrosine side chain by the tert-butyl cation. | - Incorporate an effective scavenger cocktail into the cleavage mixture (e.g., TFA/TIS/H₂O at 95:2.5:2.5). - For peptides with multiple sensitive residues, consider using a more comprehensive scavenger cocktail like Reagent K. |
| Low yield of the desired peptide. | - Incomplete cleavage from the resin. - Significant side-product formation. - Re-attachment of the peptide to the resin. | - Extend the cleavage reaction time to 3-4 hours and monitor the progress. - Optimize the scavenger cocktail to minimize side reactions. - Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether. |
| Incomplete removal of the tBu protecting group. | - Insufficient TFA concentration. - Short reaction time. | - Increase the TFA concentration in the cleavage cocktail to 95%. - Ensure the cleavage reaction proceeds for at least 2-3 hours at room temperature. |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While the original data pertains to a Cys-containing peptide, the principle of scavenging tBu⁺ cations is directly applicable to protecting Tyr residues.
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.
Technical Support Center: Prevention of Tyrosine tert-Butylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of tyrosine tert-butylation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is tert-butylation of tyrosine and why is it a problem during peptide synthesis?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to remove tert-butyl (tBu) based protecting groups from amino acid side chains, such as Tyr(tBu). This process generates highly reactive tert-butyl cations as byproducts.[1][2][3] These electrophilic carbocations can then attack the electron-rich phenolic ring of a deprotected tyrosine residue in an undesired side reaction called tert-butylation.[1][2] This modification results in a peptide impurity that is difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the synthesis.[1][4]
Q2: What is the role of a scavenger in preventing this side reaction?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail (the TFA solution).[1][3][4] Their function is to "trap" or "quench" the reactive tert-butyl cations at a much faster rate than they can react with sensitive amino acid residues like tyrosine.[1][3] By neutralizing these carbocations, scavengers effectively prevent the unwanted alkylation of the peptide.[4]
Q3: Which scavengers are most effective for protecting tyrosine residues?
A3: A combination of scavengers is generally more effective than a single one.[1] Commonly used and highly effective scavengers for preventing tyrosine tert-butylation include:
-
Triisopropylsilane (TIS): A very efficient scavenger for tert-butyl cations.[1][2]
-
Water (H₂O): Acts as a scavenger by hydrating the cation. It is typically used at concentrations of 2.5-5%.[1][4]
-
Thioanisole: Protects against re-attachment of the carbocation and can assist in the removal of other protecting groups.[1][4]
-
1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when other sensitive residues like cysteine are present.[1][4]
-
Phenol: The aromatic ring of phenol can be alkylated by the tBu cations, thus protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.[1][4]
Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?
A4: A widely used and effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[1][3] For more complex peptides or those with multiple sensitive residues like arginine, tryptophan, or cysteine, a more potent mixture such as Reagent K (TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][4]
Q5: Can I use water as the only scavenger?
A5: While water is a common component of scavenger cocktails and does help trap some carbocations, it is generally not sufficient on its own to prevent all side reactions, especially with highly sensitive residues or complex peptides.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Presence of t-butylated tyrosine side product detected by HPLC/MS. | 1. Ineffective or absent scavenger cocktail. The generated tert-butyl cations are reacting with the deprotected tyrosine.[2] | 1. Always use an effective scavenger cocktail. For routine peptides, use TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple sensitive residues, consider a more robust cocktail like Reagent K.[1][4] |
| 2. Insufficient scavenger concentration. The amount of scavenger is not enough to trap all the generated carbocations. | 2. Ensure the correct ratios are used. The total volume of the cleavage cocktail should be adequate for the amount of resin (e.g., 2 mL per 100 mg of resin).[4] | |
| Incomplete removal of the Tyr(tBu) protecting group. | 1. Insufficient TFA concentration. The acid is not strong enough to completely cleave the tBu group.[1] | 1. Increase the TFA concentration in the cleavage cocktail to 95%. [1] |
| 2. Short reaction time. The cleavage reaction did not proceed to completion.[1] | 2. Extend the cleavage duration to 2-3 hours at room temperature, monitoring the reaction periodically by HPLC if possible.[1][4] | |
| 3. Steric hindrance. The peptide sequence around the tyrosine residue may be sterically hindered. | 3. If the problem persists after extending the reaction time, isolate the peptide and subject it to a second cleavage treatment.[1] |
Scavenger Cocktail Effectiveness
The selection of a scavenger cocktail is critical and depends on the amino acid composition of the peptide. The following table summarizes the effectiveness of different cocktails in minimizing tert-butylated side products. While the data is for a model Cys-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting tyrosine residues.
| Scavenger Cocktail (TFA is the balance) | Target Peptide (%) | S-tert-butylated Side Product (%) |
| 5% H₂O / 5% TIS | 94.2 | 1.8 |
| 5% H₂O / 5% Phenol | 92.1 | 3.5 |
| 5% H₂O / 5% EDT | 96.5 | 0.5 |
| Reagent K (5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) | 97.8 | <0.1 |
| Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC. |
Experimental Protocols
Standard Protocol for TFA Cleavage and Deprotection
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.[1][4][5]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v/v). Add the cocktail to the resin (e.g., 2 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the peptide.
-
Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Chemical Pathway
Caption: Mechanism of tert-butylation and the protective role of scavengers.
Experimental Workflow
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
Technical Support Center: Optimizing Coupling Time for Sterically Hindered Amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when coupling sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and why is it difficult to couple?
Sterically hindered amino acids possess bulky side chains (e.g., Valine, Isoleucine), are α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib), or have N-methylated backbones.[1] This bulkiness physically obstructs the formation of the peptide bond, slowing down reaction kinetics and leading to incomplete couplings.[1][2] This can result in low yields and the formation of deletion sequences in the final peptide.[2][3]
Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?
Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[4][5] It is highly recommended to switch to more powerful in-situ activating reagents.[4] Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][6]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[3] HATU and PyAOP are considered among the most efficient because they form OAt esters.[3][6] COMU, an Oxyma-based reagent, also shows high efficiency and is a safer alternative to reagents based on the potentially explosive HOAt.[1][7] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][8]
Q4: What is "double coupling" and when is it necessary?
Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[2] This technique is used when a single coupling reaction is incomplete, which can be indicated by a positive ninhydrin test.[2][5] It is a common and effective strategy for driving difficult couplings involving sterically hindered amino acids to completion.[2]
Q5: Can the choice of solvent impact the coupling efficiency?
Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[4][5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4][9]
Q6: How can I minimize racemization during the coupling of sterically hindered amino acids?
Racemization, the loss of stereochemical integrity at the chiral center, can be a significant side reaction.[10] To minimize it, consider the following:
-
Choice of Reagent: Use coupling reagents known for low racemization levels, such as those based on OxymaPure (like COMU) or phosphonium salts like PyBOP.[1][5]
-
Additives: Employ additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5]
-
Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[5]
-
Temperature: Avoid prolonged reaction times at elevated temperatures.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Coupling Yield | Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) are often too weak.[4][5] | Switch to a more potent aminium/uronium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salt-based reagent.[4][6] For extremely hindered cases, consider acyl fluoride formation.[4][7] |
| Insufficient Reaction Time: Steric hindrance slows down the reaction rate significantly.[4] | Increase the coupling reaction time, potentially from 1-2 hours to overnight.[4] Perform a double coupling.[2] | |
| Suboptimal Temperature: The activation energy for the reaction may not be overcome at room temperature. | Gently increase the reaction temperature (e.g., to 40°C), but monitor closely for potential racemization. Microwave-assisted peptide synthesis (MASPS) can also be highly effective.[4] | |
| Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.[5][11] | Use a solvent with better solvating properties like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[4] | |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric Hindrance: The bulky side chain of the amino acid is preventing the reaction from going to completion. | Perform a second coupling (double coupling) with fresh reagents.[2] If the issue persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3] |
| Poor Solvation: The peptide-resin is not well-solvated, limiting reagent access. | Switch to NMP or a solvent mixture.[4] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Unreacted N-terminal amines from a previous cycle react in a subsequent coupling step.[3] | Optimize coupling conditions for the hindered residue (stronger reagent, longer time, double coupling).[2][4] Implement a capping step with acetic anhydride after the coupling of the hindered amino acid to block unreacted amines.[3] |
| Racemization Detected in the Final Peptide | Over-activation of the Carboxylic Acid: Prolonged exposure to activating agents can lead to racemization.[5] | Reduce the pre-activation time before adding the amine component.[5] |
| Strong Base: The use of a strong base can promote racemization.[5] | Use a weaker base such as N-methylmorpholine (NMM).[5] | |
| Inappropriate Reagent/Additive Combination: Some reagents are more prone to causing racemization. | Use additives known to suppress racemization like HOAt or Oxyma Pure.[5] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[5] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid incorporation. Note that reaction conditions can vary between studies.
| Coupling Reagent | Reagent Type | Yield | Reaction Time | Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | High | 1 - 2 hours | Low | Highly efficient for hindered couplings.[1] Based on potentially explosive HOAt.[1] Can cause guanidinylation of the N-terminal amine.[1] |
| COMU | Aminium/Uronium Salt | High | 1-hour double coupling | Low | Efficiency comparable to HATU.[1] Safer as it is based on OxymaPure and is non-explosive.[1] Reduced allergenic potential.[1] |
| HBTU | Aminium/Uronium Salt | Significant Yields | Room Temp | Low | Highly efficient and popular reagent.[1] Byproducts are generally soluble.[1] Can have allergenic potential.[1] |
| PyBOP | Phosphonium Salt | > 90% Conversion | 16 hours | Low | Efficient and avoids guanidinylation side reactions.[1] Avoids the carcinogenic byproduct HMPA associated with BOP.[1] Generally less reactive than HATU.[1] |
| T3P® | Phosphonic Anhydride | High | Varies | Minimal | Excellent for substrates prone to epimerization.[1] Byproducts are non-hazardous and water-soluble.[1] Considered a green and safe reagent.[1] |
Experimental Protocols
Protocol 1: Standard Double Coupling for a Sterically Hindered Amino Acid (using HATU)
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
Activation Mixture Preparation (First Coupling): In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[4]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
Washing: Wash the resin with DMF.[4]
-
Monitoring: Perform a ninhydrin test to check for reaction completion. If the test is positive (indicating free amines), proceed with a second coupling.[5]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.[4]
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4]
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[4][7]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]
-
Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]
Visualizations
Caption: Workflow for coupling sterically hindered amino acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Mechanism of peptide bond formation via activated ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. chempep.com [chempep.com]
impact of peptide aggregation on Z-D-Tyr(tBu)-OH.DCHA incorporation
This guide provides troubleshooting and frequently asked questions for researchers encountering issues related to peptide aggregation during the incorporation of Z-D-Tyr(tBu)-OH.DCHA in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be difficult to incorporate?
This compound is the dicyclohexylamine (DCHA) salt of Z-D-Tyrosine(tBu)-OH. The Z (benzyloxycarbonyl) group protects the N-terminus, while the tert-butyl (tBu) group protects the tyrosine side-chain hydroxyl. These bulky, hydrophobic protecting groups, particularly the Z and tBu groups, can promote intermolecular interactions between peptide chains. This leads to on-resin aggregation, making the N-terminus of the growing peptide inaccessible for subsequent coupling reactions.
Q2: What are the primary signs of peptide aggregation during synthesis?
Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after the coupling step indicates unreacted free amines.[1] Deprotection steps may also be slow or incomplete.
-
Physical Clumping: The resin may become sticky or form visible clumps.[2]
-
Low Final Peptide Yield: A significant reduction in the expected yield of the cleaved peptide often points to aggregation issues during synthesis.[2]
Q3: Can the choice of solvent impact the incorporation of this compound?
Yes, the solvent plays a critical role in solvating the growing peptide chain and preventing aggregation. While N,N-Dimethylformamide (DMF) is common, switching to or incorporating other solvents can be beneficial. N-Methyl-2-pyrrolidone (NMP) is a more polar alternative that can improve solvation and coupling yields.[3][4] Adding up to 25% Dimethyl Sulfoxide (DMSO) to DMF can also help disrupt hydrogen bonds that lead to aggregation.[5]
Q4: How do coupling reagents affect the incorporation of this bulky amino acid?
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like this compound. Standard carbodiimide reagents like DIC may be insufficient. More potent uronium/aminium salt-based reagents are recommended.
| Coupling Reagent Class | Examples | Efficiency for Hindered Residues | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Fast reaction times and high yields, effective for hindered amino acids.[6] Can be more expensive. |
| Phosphonium Salts | PyBOP, PyAOP | High | Rapid reactions and good yields. Generally effective, but may be less so than HATU for extremely difficult couplings.[6] |
| Carbodiimides | DIC, DCC | Moderate | Cost-effective but often require additives like OxymaPure® or HOBt to improve efficiency and reduce side reactions.[6] |
Q5: Can post-synthesis aggregation of peptides containing Tyr(tBu) occur?
Yes, even after successful synthesis and cleavage from the resin, peptides containing hydrophobic residues like Tyr(tBu) can aggregate in solution.[2] This is due to the hydrophobic nature of the protecting group, which can lead to poor solubility in aqueous buffers.
Troubleshooting Guide for Poor this compound Incorporation
If you are experiencing incomplete coupling, low yields, or other signs of aggregation after incorporating this compound, consult the following troubleshooting workflow and table.
Caption: Troubleshooting workflow for incomplete peptide coupling.
| Issue Symptom | Potential Cause | Recommended Solution | Detailed Action |
| Positive Kaiser test after coupling | Peptide Aggregation | Solvent Optimization | Switch the primary synthesis solvent from DMF to NMP. Alternatively, add up to 25% DMSO to your DMF solvent to disrupt secondary structures.[5] |
| Use Stronger Coupling Reagents | Employ a uronium/aminium-based coupling reagent such as HATU or HCTU, which are more effective for hindered amino acids.[7] | ||
| Increase Reaction Temperature | Perform the coupling step at an elevated temperature (e.g., 40-50°C) or use a microwave peptide synthesizer to provide energy to break up aggregates.[1][7] | ||
| Double Coupling | If the initial coupling is incomplete, perform a second coupling step with a fresh solution of the activated amino acid.[8] | ||
| Resin shrinking or clumping | Poor Solvation & Aggregation | Incorporate Chaotropic Salts | Wash the resin with or add chaotropic salts like LiCl (up to 0.4 M) to the coupling solution to disrupt hydrogen bonding.[5][7] |
| Use Low-Loading Resin | Start the synthesis with a resin that has a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.[7] | ||
| Low yield of final peptide | Cumulative Incomplete Couplings | Proactive Backbone Protection | For very difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby residue to prevent hydrogen bonding.[9][10] |
| Use Pseudoproline Dipeptides | If the sequence allows, inserting a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[5][9] |
Key Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency, especially when aggregation is anticipated.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Kaiser test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.
-
In a separate vessel, dissolve this compound and HATU in a minimal volume of NMP.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Drain the NMP from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature. For microwave synthesis, a typical method would be 5 minutes at 75°C.[1]
-
Wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a successful coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) is recommended before proceeding to the next Fmoc-deprotection step.
Protocol 2: Post-Cleavage Solubilization of Hydrophobic Peptides
This protocol is for solubilizing a cleaved and purified peptide containing Tyr(tBu) that shows poor solubility in aqueous buffers.
Materials:
-
Lyophilized peptide powder
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Purified Water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and/or sonicator
Procedure:
-
Attempt to dissolve the peptide in the desired aqueous buffer first. If it does not dissolve, proceed to the next step.
-
Add a minimal amount of an organic solvent like DMSO to the lyophilized peptide to create a concentrated stock solution. Vortex or sonicate briefly to aid dissolution.[7]
-
Slowly add the concentrated peptide solution dropwise into the vigorously stirring aqueous buffer.
-
Monitor the solution for any signs of precipitation. If cloudiness appears, stop the addition and add more buffer or consider a higher ratio of organic co-solvent if compatible with your experiment.
-
Once the desired concentration is reached and the solution remains clear, it is ready for use. Note the final percentage of the organic solvent.
Caption: Factors contributing to and mitigating peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Improving Yield in Peptide Synthesis with Protected Tyrosine
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve yields during the synthesis of peptides containing protected tyrosine residues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the overall yield of my tyrosine-containing peptide unexpectedly low?
Low peptide yield can stem from various stages of solid-phase peptide synthesis (SPPS). A systematic approach is essential to pinpoint the cause.[1] Potential issues range from inefficient synthesis on the resin to problems during the final cleavage and work-up.[1]
Initial Diagnosis: First, determine if the low yield is due to poor synthesis efficiency or a problematic final cleavage.[1]
-
Qualitative Analysis : Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product by mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[1]
-
Quantitative Analysis : Determine the peptide loading on the resin by cleaving a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1]
If the test cleavage confirms the peptide was synthesized, the issue may lie with the cleavage or work-up. If not, the problem occurred during the synthesis cycles.
References
choosing the right scavenger cocktail for Tyr(tBu) deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of tert-butyl protected tyrosine (Tyr(tBu)) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the cleavage of peptides containing Tyr(tBu)?
A1: The main issue during the trifluoroacetic acid (TFA)-mediated cleavage of peptides with Tyr(tBu) is the formation of reactive tert-butyl (tBu) cations.[1][2] These electrophilic carbocations can re-attach to nucleophilic residues within the peptide chain, especially the phenolic ring of the deprotected tyrosine. This results in the formation of unwanted t-butylated byproducts, which reduces the yield of the target peptide and complicates its purification.[1][3]
Q2: How do scavengers prevent side reactions during Tyr(tBu) deprotection?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail that "trap" or "quench" the reactive tert-butyl cations generated during the deprotection process.[1][2] By reacting with the tBu cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues such as tyrosine, tryptophan, methionine, and cysteine.[1][2]
Q3: What are the most effective scavengers for peptides containing Tyr(tBu)?
A3: A combination of scavengers is typically more effective than a single one.[1] Commonly used and effective scavengers for protecting tyrosine residues include:
-
Triisopropylsilane (TIS): A highly efficient scavenger for tBu cations.[1]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]
-
Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[1]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thereby protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.[1]
-
1,2-Ethanedithiol (EDT): A good scavenger for tert-butyl cations, and is particularly useful when cysteine is also present in the peptide sequence.[1]
Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?
A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[1][4] For more complex peptides or those with multiple sensitive residues, a more comprehensive cocktail like "Reagent K" (TFA/phenol/water/thioanisole/TIS) may be employed.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Presence of a +56 Da adduct in the mass spectrum | Alkylation of the tyrosine phenolic ring by a tert-butyl cation. | - Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point.[1]- For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1][5]- Increase the concentration of scavengers in the cleavage mixture. |
| Low yield of the desired peptide | - Incomplete cleavage from the resin.- Significant side-product formation.- Re-attachment of the peptide to the resin. | - Extend the cleavage reaction time to 3-4 hours and monitor the progress.[1]- Optimize the scavenger cocktail to minimize side reactions.[1]- Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether. |
| Incomplete removal of the tBu protecting group | - Insufficient TFA concentration.- Short reaction time. | - Increase the TFA concentration in the cleavage cocktail to 95%.[1]- Extend the cleavage duration, monitoring the reaction periodically by HPLC.[1]- If the issue persists, the peptide can be isolated and subjected to a second cleavage treatment. |
Scavenger Cocktail Composition and Efficacy
The selection of an appropriate scavenger cocktail is critical for minimizing side reactions and maximizing the yield of the desired peptide. The following table summarizes common scavenger cocktails and their typical compositions.
| Scavenger Cocktail | Composition (v/v/v) | Target Residues | Notes |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, effective for Tyr. | A good starting point for most peptides containing Tyr(tBu).[1][4] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/TIS (82.5:5:5:5:2.5) | Tyr, Trp, Met, Cys | A robust cocktail for peptides with multiple sensitive residues.[1][5] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Arg(Pbf/Pmc), Trp | Particularly suited for cleaving and deprotecting peptides with arginine residues.[5] |
| "Odorless" (Reagent B) | TFA/TIS/H₂O (exact ratios may vary) | General purpose, avoids odorous thiols. | Useful when trityl-based protecting groups are present. Does not prevent methionine oxidation.[5] |
Experimental Protocols
Standard Protocol for Tyr(tBu) Deprotection and Cleavage
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the identity and purity of the product.
Caption: Decision workflow for selecting the appropriate scavenger cocktail for Tyr(tBu) deprotection.
References
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Tyr(tBu)-Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analysis of peptides containing side-chain protecting groups is a critical step to ensure purity and identity. The tert-butyl (tBu) group, commonly used to protect the hydroxyl function of tyrosine (Tyr), presents unique challenges in HPLC analysis due to its bulk and hydrophobicity. This guide provides a comprehensive comparison of HPLC methodologies for analyzing Tyr(tBu)-containing peptides, supported by experimental data and detailed protocols.
The Challenge of Analyzing Tyr(tBu)-Containing Peptides
The presence of the tBu group on the tyrosine residue significantly increases the hydrophobicity of a peptide. This leads to longer retention times on reversed-phase HPLC (RP-HPLC) columns compared to the deprotected counterpart. The main analytical challenges include achieving high-resolution separation from closely eluting impurities, such as deletion sequences or peptides with other protecting groups, and managing the potential for on-column deprotection. The acidic conditions of the mobile phase, particularly with trifluoroacetic acid (TFA), can lead to partial or complete cleavage of the tBu group during the chromatographic run.
Comparison of HPLC Column Performance
The choice of stationary phase is critical for the successful separation of Tyr(tBu)-containing peptides. While C18 columns are the most common choice for peptide analysis, other chemistries can offer alternative selectivity and improved resolution. The following table summarizes the performance of different reversed-phase column types based on typical performance metrics for peptide separations.
| Stationary Phase | Key Characteristics | Performance for Tyr(tBu) Peptides | Recommended Use Cases |
| C18 (Octadecyl) | High hydrophobicity, excellent retention for a wide range of peptides. | Good starting point, provides strong retention for Tyr(tBu) peptides. May require optimization of mobile phase and gradient to achieve desired resolution. | General-purpose analysis and purification of Tyr(tBu)-containing peptides. |
| C8 (Octyl) | Less hydrophobic than C18. | Can provide better peak shape and faster elution for very hydrophobic Tyr(tBu) peptides, reducing the risk of on-column deprotection. | Analysis of highly hydrophobic peptides where C18 provides excessive retention. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic residues. | Can provide unique selectivity for peptides containing Tyr(tBu) and other aromatic amino acids, potentially resolving co-eluting peaks. | Orthogonal method development and for peptides rich in aromatic residues. |
| Cyano (CN) | Least hydrophobic of the common reversed-phase chemistries. | May not provide sufficient retention for smaller Tyr(tBu)-containing peptides but can be useful for very large and hydrophobic peptides. | Analysis of very hydrophobic and large peptides. |
| Superficially Porous Particles (SPP) / Core-Shell | High efficiency and resolution due to shorter diffusion paths. | Can provide sharper peaks and better resolution for complex mixtures of Tyr(tBu)-containing peptides and their impurities. | High-resolution analysis and when high peak capacity is required.[1] |
Experimental Protocols
General HPLC Analysis of a Tyr(tBu)-Containing Peptide
This protocol outlines a general method for the analytical RP-HPLC of a peptide containing a Tyr(tBu) residue.
1. Sample Preparation:
-
Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.[2]
-
If solubility is an issue, a small amount of organic solvent such as acetonitrile or isopropanol can be added. For very hydrophobic peptides, dissolution in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by dilution with the initial mobile phase may be necessary.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size) is a good starting point. For larger peptides, a wider pore size (300 Å) is recommended.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point and should be optimized based on the peptide's hydrophobicity.[2] For peptides with very bulky protecting groups, a shallower gradient may be required to achieve adequate separation.[3]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape and resolution.[4]
-
Detection: UV detection at 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr).[5][6]
3. Data Analysis:
-
Integrate the peak areas to determine the relative purity of the Tyr(tBu)-containing peptide.
-
If on-column deprotection is suspected, look for the appearance of a second peak corresponding to the deprotected peptide, which will typically elute earlier. Mass spectrometry can be used to confirm the identity of the peaks.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymcamerica.com [ymcamerica.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Z-D-Tyr(tBu)-OH.DCHA Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the analysis of peptides incorporating the protected amino acid Z-D-Tyr(tBu)-OH.DCHA. It is designed to assist researchers in selecting the most appropriate analytical strategies for confirming the successful incorporation of this building block and for characterizing the resulting peptides. The performance of Z-D-Tyr(tBu)-OH in mass spectrometry is compared with common alternatives, supported by experimental data and detailed protocols.
Introduction to Protected Amino Acids in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids. For tyrosine, the hydroxyl group of its phenol side chain is typically protected to avoid O-acylation during peptide bond formation. The choice of protecting group strategy influences not only the synthesis but also the subsequent analysis of the peptide, particularly by mass spectrometry.
This compound is a commonly used building block in peptide synthesis where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the tyrosine side chain is protected by a tert-butyl (tBu) group. The dicyclohexylamine (DCHA) salt improves the handling and solubility of the amino acid derivative. Understanding the behavior of these protecting groups in the mass spectrometer is critical for accurate data interpretation.
Comparison of Tyrosine Protection Strategies in Mass Spectrometry
The selection of a protecting group for the tyrosine side chain has a significant impact on the mass spectrometry analysis of the resulting peptide. This section compares the mass spectrometric characteristics of peptides containing Z-D-Tyr(tBu)-OH with those containing other common protected tyrosine derivatives.
| Protecting Group Strategy | Key Features in Mass Spectrometry | Advantages | Disadvantages |
| Z-D-Tyr(tBu)-OH | - Z-group: Can lead to a neutral loss of 108 Da (C7H8, toluene) or 91 Da (C7H7, tropylium cation) upon fragmentation. - tBu-group: Prone to a characteristic neutral loss of 56 Da (isobutylene) from the precursor or fragment ions. | The Z-group is stable under mildly acidic conditions used for tBu removal, offering orthogonality in some synthetic strategies. | The Z-group can complicate spectral interpretation due to its own fragmentation pathways. |
| Fmoc-Tyr(tBu)-OH | - Fmoc-group: If present during analysis, it can lead to a significant neutral loss of 222 Da. It is typically removed before MS analysis of the final peptide. - tBu-group: Shows the characteristic neutral loss of 56 Da. | Fmoc chemistry is widely used and well-characterized. The protecting groups are generally cleaved before final analysis, simplifying the spectra. | In-process monitoring by MS can be complicated by the large and hydrophobic Fmoc group, which can suppress ionization.[1] |
| Boc-Tyr(Bzl)-OH | - Boc-group: If present, can show a neutral loss of 56 Da (isobutylene) or 100 Da (isobutylene + CO2). - Bzl-group: Can lead to a neutral loss of 90 Da (benzyl alcohol) or 91 Da (tropylium cation). | Boc-SPPS is a well-established method. | Requires strong acid (like HF) for final cleavage, which can be harsh on the peptide. The benzyl group can also introduce fragmentation complexity. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Accurate mass spectrometry analysis begins with proper sample preparation. The following protocol is a general guideline for preparing synthetic peptides for LC-MS/MS analysis.
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the solid support and all protecting groups are removed. A common cleavage cocktail for peptides synthesized with Z- and tBu- protection is trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
-
Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and soluble impurities. The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Desalting: Before injection into the mass spectrometer, it is crucial to remove non-volatile salts from the purified peptide fractions. This can be achieved using C18 ZipTips or similar solid-phase extraction methods.
-
Reconstitution: The desalted peptide is reconstituted in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 pmol/µL.
LC-MS/MS Analysis Protocol
This protocol outlines the general parameters for analyzing a synthetic peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes is a good starting point and should be optimized for the specific peptide.
-
Flow Rate: 200-400 µL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan from m/z 200-2000 to determine the precursor ion masses.
-
MS/MS Scan (Data-Dependent Acquisition): The top 3-5 most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) is the most common method.
-
Data Analysis: The resulting MS/MS spectra are analyzed to confirm the peptide sequence by identifying the b- and y-ion series. The presence of characteristic neutral losses can confirm the prior incorporation of the protected amino acid.
-
Data Presentation and Interpretation
Expected Fragmentation Patterns
The primary goal of tandem mass spectrometry in this context is to confirm the amino acid sequence of the synthesized peptide. This is achieved by analyzing the fragmentation pattern, which primarily consists of b- and y-ions resulting from the cleavage of the peptide amide bonds.
-
Unprotected Peptide: After successful cleavage and deprotection, the mass spectrum of a peptide containing D-tyrosine will show the expected b- and y-ion series corresponding to its amino acid sequence. The mass of the D-tyrosine residue will be 163.06 Da.
-
Peptide with Residual Protecting Groups: In cases of incomplete deprotection, the mass spectrum will reveal the presence of the protecting groups.
-
Residual Z-group: The mass of the N-terminal amino acid will be increased by 134.04 Da. Fragmentation may show a neutral loss of 108 Da or 91 Da from the precursor or b-ions.
-
Residual tBu-group: The mass of the tyrosine residue will be increased by 56.06 Da. A characteristic neutral loss of 56 Da will be observed in the MS/MS spectrum.
-
Tabulated Mass Data
| Amino Acid Modification | Mass Shift (Da) | Expected Neutral Loss in MS/MS (Da) |
| Z-group (benzyloxycarbonyl) | +134.04 | 108 (toluene) or 91 (tropylium) |
| tBu-group (tert-butyl) | +56.06 | 56 (isobutylene) |
| Fmoc-group | +222.07 | 222 |
| Bzl-group (benzyl) | +90.05 | 90 (benzyl alcohol) or 91 (tropylium) |
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Analysis
The following diagram illustrates the general workflow from a synthesized peptide to its characterization by mass spectrometry.
Logical Relationship of Protecting Group Fragmentation
This diagram shows the logical relationship between the presence of protecting groups and the expected observations in the mass spectrum.
Conclusion
The mass spectrometry analysis of peptides containing Z-D-Tyr(tBu)-OH requires careful consideration of the fragmentation behavior of both the Z- and tBu- protecting groups. While these groups are typically removed before the final analysis, their potential presence due to incomplete deprotection can be identified by characteristic mass shifts and neutral losses in the mass spectra. A thorough understanding of these fragmentation patterns, combined with robust experimental protocols, allows for the confident confirmation of Z-D-Tyr(tBu)-OH incorporation and the accurate characterization of the final synthetic peptide. When comparing with other protection strategies, the primary difference in the final, deprotected peptide is negligible. However, for in-process analysis or in cases of incomplete deprotection, the unique fragmentation patterns of each protecting group become critical for accurate interpretation.
References
A Head-to-Head Comparison: Z-D-Tyr(tBu)-OH.DCHA vs. Fmoc-Tyr(tBu)-OH in Peptide Synthesis
In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. For researchers, scientists, and professionals in drug development, the choice between different protection strategies can significantly impact yield, purity, and the overall feasibility of synthesizing a target peptide. This guide provides an objective, data-supported comparison of two protected tyrosine derivatives: the more traditional Z-D-Tyr(tBu)-OH.DCHA and the widely adopted Fmoc-Tyr(tBu)-OH.
At the heart of this comparison lie the fundamental differences between the two Nα-protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. These differences dictate the entire synthetic strategy, from the choice of solvents and reagents to the deprotection conditions and potential side reactions. While Fmoc-Tyr(tBu)-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS), this compound, with its unique characteristics, holds relevance in specific synthetic contexts.
Chemical Properties and Handling
A primary distinction between the two reagents is their chemical structure and the nature of their protecting groups. Fmoc-Tyr(tBu)-OH is the standard choice for Fmoc-based SPPS, an orthogonal strategy where the base-labile Fmoc group is removed in each cycle, while the acid-labile tert-butyl (tBu) side-chain protection remains intact until the final cleavage. In contrast, this compound employs the Z-group, which is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection. The Z-group is typically removed under harsher conditions, such as catalytic hydrogenolysis or strong acids.
The presence of a dicyclohexylammonium (DCHA) salt in this compound improves its crystallinity and handling properties. However, this salt must be converted to the free acid before it can be used in coupling reactions.
Table 1: Key Characteristics of this compound and Fmoc-Tyr(tBu)-OH
| Feature | This compound | Fmoc-Tyr(tBu)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | tert-Butyl (tBu) | tert-Butyl (tBu) |
| Stereochemistry | D-Tyrosine | L-Tyrosine (standard) |
| Form | Dicyclohexylammonium (DCHA) salt | Free acid |
| Primary Application | Solution-phase synthesis, synthesis of protected fragments | Solid-phase peptide synthesis (SPPS) |
| Solubility (in DMF) | Moderate (as free acid) | Good |
Performance in Peptide Synthesis
The performance of these two derivatives in peptide synthesis is largely dictated by the chosen synthetic strategy. Fmoc-Tyr(tBu)-OH is seamlessly integrated into the well-established and automated workflows of Fmoc-SPPS, offering high coupling efficiencies and straightforward deprotection cycles.
The use of this compound in modern SPPS is less common and presents several challenges. The on-resin removal of the Z-group via hydrogenolysis can be inefficient and is not compatible with all solid supports and side-chain protecting groups, particularly those containing sulfur.
Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Z-D-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH |
| Coupling Efficiency | Generally lower in SPPS due to steric hindrance and potential solubility issues. | High and well-documented with various coupling reagents. |
| Nα-Deprotection | On-resin hydrogenolysis is challenging and not widely used. | Mild, base-mediated deprotection (e.g., 20% piperidine in DMF) is highly efficient. |
| Side Reactions | Potential for side reactions during harsh deprotection (e.g., with sulfur-containing residues). | Well-characterized side reactions (e.g., aspartimide formation, diketopiperazine formation) that can be mitigated. |
| Racemization | Urethane-type protection minimizes racemization during coupling. | Racemization can occur, especially with sensitive amino acids, but can be minimized with appropriate coupling reagents and conditions. |
| Automation Compatibility | Not readily compatible with standard automated SPPS protocols. | Highly compatible with automated SPPS. |
The Significance of the D-Enantiomer
The "D" in this compound signifies that it is the D-enantiomer of tyrosine. The incorporation of D-amino acids into peptides is a powerful strategy to enhance their proteolytic stability, as naturally occurring proteases are stereospecific for L-amino acids.[1] This can lead to peptides with longer in vivo half-lives, a desirable characteristic for therapeutic applications.
Experimental Protocols
The following are generalized protocols for the handling and use of both reagents in a peptide synthesis workflow.
Preparation of Z-D-Tyr(tBu)-OH Free Acid from DCHA Salt
For use in coupling reactions, the DCHA salt must be converted to the free acid.
Materials:
-
This compound
-
Ethyl acetate
-
10% aqueous citric acid solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the this compound in ethyl acetate.
-
Add the 10% citric acid solution and stir until the solid dissolves.
-
Separate the organic layer and wash it sequentially with 10% citric acid solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free acid.
Standard Coupling Protocol for Fmoc-Tyr(tBu)-OH in SPPS
This protocol outlines a typical coupling cycle in Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
DMF (N,N-Dimethylformamide)
-
20% piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-Tyr(tBu)-OH and a coupling reagent (e.g., HBTU) with a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for a specified time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Visualizing the Synthetic Workflows
The choice of protecting group fundamentally alters the workflow of peptide synthesis.
Caption: A comparison of a standard Fmoc-SPPS cycle with a conceptual workflow for using a Z-protected amino acid in SPPS.
Signaling Pathways and Logical Relationships
The choice of protected amino acid is a critical decision point in the logical workflow of planning a peptide synthesis.
Caption: Decision workflow for selecting a protected tyrosine derivative based on the synthetic strategy.
Conclusion
The comparison between this compound and Fmoc-Tyr(tBu)-OH highlights the evolution and optimization of peptide synthesis methodologies. Fmoc-Tyr(tBu)-OH is the undisputed choice for routine solid-phase peptide synthesis due to its compatibility with automated protocols, mild deprotection conditions, and the vast body of literature supporting its use. Its performance in terms of coupling efficiency and overall yield in SPPS is well-established.
This compound, while less suited for routine SPPS, remains a valuable reagent for specific applications. Its primary advantages lie in solution-phase synthesis, the synthesis of protected peptide fragments where the Z-group's stability is beneficial, and in the strategic incorporation of a D-amino acid to enhance the final peptide's biological stability. The challenges associated with its on-resin deprotection limit its widespread use in modern solid-phase techniques.
Ultimately, the choice between these two reagents depends on the specific goals of the synthesis. For high-throughput, automated synthesis of a wide range of peptides, Fmoc-Tyr(tBu)-OH is the superior option. For specialized projects requiring the unique properties of the Z-group or the incorporation of a D-tyrosine for enhanced stability, this compound offers a viable, albeit more technically demanding, alternative.
References
A Comparative Guide to Z-D-Tyr(tBu)-OH.DCHA and Z-D-Tyr(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides. For the phenolic hydroxyl group of tyrosine, the choice between the tert-butyl (tBu) and trityl (Trt) protecting groups, particularly in conjunction with an N-terminal benzyloxycarbonyl (Z) group, presents distinct advantages and disadvantages. This guide provides an objective, data-supported comparison of Z-D-Tyr(tBu)-OH.DCHA and Z-D-Tyr(Trt)-OH to inform the rational design of peptide synthesis strategies.
At a Glance: Key Differences and Performance Metrics
The primary distinction between the tBu and Trt protecting groups lies in their acid lability. The Trt group is significantly more sensitive to acid, which allows for its selective removal under mild conditions. This property is the foundation of orthogonal protection strategies, enabling site-specific modifications of the tyrosine residue while other acid-labile groups, such as tBu, remain intact.[1][2]
| Feature | This compound | Z-D-Tyr(Trt)-OH |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | Benzyloxycarbonyl (Z) |
| Acid Lability of Side-Chain Group | Lower; requires strong acid (e.g., 95% TFA) for cleavage.[3] | Higher; can be cleaved with mild acid (e.g., 1-5% TFA in DCM).[3][4] |
| Orthogonal Deprotection Capability | Limited orthogonality with other tBu-based protecting groups. | Fully orthogonal to tBu-based protecting groups, allowing for selective on-resin deprotection.[2] |
| Potential for Side Reactions during Cleavage | Forms tert-butyl cations, which can alkylate nucleophilic residues (e.g., Trp, Met).[2] | Forms bulkier trityl cations, which are less aggressive electrophiles, potentially leading to higher crude peptide purity.[2] |
| Typical Crude Peptide Purity | Generally high, but can be compromised by t-butylation of sensitive residues. | Often higher, especially in peptides containing Trp and Met, due to milder cleavage conditions.[2] |
| Applications | Routine peptide synthesis where selective tyrosine modification is not required. | Synthesis of complex peptides, peptides requiring on-resin tyrosine modification (e.g., phosphorylation), and synthesis of protected peptide fragments.[2] |
Chemical Structures and Synthesis Workflow
The chemical structures of the two protected amino acids determine their unique properties in peptide synthesis.
Caption: Chemical structures of the tert-Butyl (tBu) and Trityl (Trt) protecting groups.
The general workflow for incorporating these amino acids in solid-phase peptide synthesis (SPPS) highlights the key steps of coupling and deprotection.
Caption: General workflow for a single coupling cycle in SPPS.
Orthogonal Deprotection Strategy
A significant advantage of Z-D-Tyr(Trt)-OH is its utility in an orthogonal protection scheme. The Z-group is stable to the acidic conditions used to remove the Trt and tBu groups and is typically removed by catalytic hydrogenation.[5] The high acid lability of the Trt group allows for its selective removal while the more robust tBu group remains intact. This enables site-specific modifications of the tyrosine side chain.
Caption: Workflow demonstrating the orthogonal deprotection of Tyr(Trt) for on-resin modification.
Experimental Protocols
The following are detailed methodologies for the key steps in utilizing this compound and Z-D-Tyr(Trt)-OH in peptide synthesis.
Protocol 1: Coupling of Z-D-Tyr(PG)-OH (PG = tBu or Trt) in SPPS
This protocol describes a standard coupling procedure using HBTU/DIPEA activation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound or Z-D-Tyr(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve Z-D-Tyr(PG)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Selective Deprotection of the Trt Group from Tyr(Trt)
This protocol allows for the on-resin removal of the Trt group while other acid-labile groups like tBu remain intact.[6]
Materials:
-
Peptide-resin containing a Tyr(Trt) residue
-
Selective Deprotection Solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 2-5% Triisopropylsilane (TIS) as a scavenger
-
DCM for washing
-
10% DIPEA in DMF for neutralization
-
DMF for washing
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with the selective deprotection solution for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time.
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF.
-
Final Wash: Wash the resin thoroughly with DMF and then DCM. The resin-bound peptide with a free tyrosine hydroxyl group is now ready for on-resin modification.
Protocol 3: Global Deprotection and Cleavage
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including tBu.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dry resin and gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol describes the removal of the N-terminal Z-group.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate as a hydrogen donor
-
Methanol or another suitable solvent
Methodology:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol.
-
Catalyst and Donor Addition: Add the 10% Pd/C catalyst and the hydrogen donor (e.g., formic acid).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent to obtain the deprotected peptide.
Conclusion
The choice between this compound and Z-D-Tyr(Trt)-OH is a strategic one that depends on the specific goals of the peptide synthesis. For routine synthesis of peptides where selective modification of the tyrosine residue is not required, the more robust and cost-effective this compound is a suitable choice. However, for the synthesis of complex peptides, especially those containing sensitive residues prone to alkylation, or for strategies that require on-resin modification of the tyrosine side-chain, Z-D-Tyr(Trt)-OH offers significant advantages. Its high acid lability allows for an orthogonal deprotection scheme, providing greater flexibility and often leading to a cleaner crude product, which can simplify downstream purification efforts. A thorough understanding of the chemical properties of these protecting groups is essential for the successful and efficient synthesis of high-quality peptides.
References
A Comparative Guide to Analytical Methods for Confirming Peptide Purity with Protected Residues
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides, particularly those with protected residues, is a critical step in guaranteeing experimental reproducibility and therapeutic safety. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and a discussion of their applicability to peptides featuring common protecting groups such as Fmoc, Boc, and Acm.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the peptide, the protecting groups used, and the desired level of characterization. The following table summarizes the key characteristics of HPLC, MS, and NMR for the analysis of protected peptides.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination | Advantages | Limitations |
| RP-HPLC with UV Detection | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance at 214-220 nm.[1][2] | High resolution and accuracy for separating closely related impurities.[3] Standard method for purity assessment.[2] Detects impurities at low levels (<0.1%).[3] | Provides relative, not absolute, quantification. Co-elution of impurities can lead to inaccurate results. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight, amino acid sequence (via fragmentation), and precise concentration with an internal standard.[1][2] | Purity can be inferred from the relative abundance of ions. Absolute quantification is possible with a stable isotope-labeled (SIL) internal standard.[1] | Confirms the identity of the target peptide and impurities.[2] High sensitivity. | Ionization efficiency can be influenced by protecting groups and the overall peptide sequence.[4] Acidic matrices in MALDI-TOF MS can cause partial cleavage of acid-labile protecting groups.[5] |
| NMR Spectroscopy | Nuclear magnetic resonance | Detailed structural information, including primary and secondary structure, and conformational analysis.[2] | Quantitative assessment of purity based on the direct proportionality of signal intensity to the number of protons.[2][6] | Provides unambiguous structural confirmation. Can identify and quantify impurities without the need for reference standards. Non-destructive technique.[6] | Lower sensitivity compared to HPLC and MS.[7] Spectra can be complex and require expertise for interpretation, especially for larger peptides.[8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of peptides with protected residues using HPLC, MS, and NMR.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Fmoc-Protected Peptides
This protocol outlines the analysis of a crude peptide synthesized using Fmoc chemistry.
1. Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water, to a concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
-
HPLC System: A standard Reverse-Phase HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
3. Data Analysis:
-
Integrate the peak areas of all detected signals in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1]
Protocol 2: LC-MS Analysis of Peptides with Acm-Protected Cysteine
This protocol is designed for the characterization of peptides containing the acetamidomethyl (Acm) protecting group on cysteine residues.
1. Sample Preparation:
-
Dissolve the peptide sample in a solvent compatible with both HPLC and MS, such as 0.1% formic acid in water, to a concentration of approximately 10 pmol/µL.[2]
2. LC-MS System and Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column suitable for LC-MS analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the peptide of interest from impurities.
-
Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[2]
-
MS Data Acquisition: Acquire mass spectra in the appropriate mass range to detect the Acm-protected peptide. The presence of the Acm group will increase the molecular weight by 71.04 Da per group.[4]
3. Data Analysis:
-
Analyze the mass spectrum to confirm the molecular weight of the Acm-protected peptide.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern. Fragmentation of the Acm group can occur, which can be a diagnostic marker.[4]
Protocol 3: NMR Analysis of Boc-Protected Amino Acids and Peptides
This protocol provides a general workflow for the structural confirmation and purity assessment of a Boc-protected peptide.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-protected peptide.[10]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[10] The choice of solvent can influence the chemical shifts.[10]
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The Boc group will show a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the presence of the Boc group's carbonyl and quaternary carbons.[10]
3. Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, baseline correction).
-
Calibrate the spectra using the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum. The purity can be estimated by comparing the integral of the main peptide signals to the integrals of impurity signals.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptidesuk.com [peptidesuk.com]
- 4. benchchem.com [benchchem.com]
- 5. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Coupling Efficiency of Protected Tyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid derivatives is a critical factor in the success of solid-phase peptide synthesis (SPPS). For the incorporation of tyrosine, an amino acid frequently involved in crucial biological signaling pathways, the choice of the side-chain protecting group significantly impacts coupling efficiency, the prevention of side reactions, and the purity of the final peptide. This guide provides an objective comparison of commonly used protected tyrosine derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
The Importance of Tyrosine Side-Chain Protection
The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesirable reactions, most notably O-acylation, during the coupling of subsequent amino acids. This leads to the formation of branched peptides and other impurities that are often difficult to separate from the target peptide, resulting in reduced yields and complex purification steps. The use of a suitable protecting group for the tyrosine side chain is therefore essential for a successful synthesis. An ideal protecting group should be stable to the repeated cycles of Nα-Fmoc deprotection (typically with piperidine) and be cleanly removed during the final cleavage from the resin without causing degradation of the peptide.
Comparison of Common Protected Tyrosine Derivatives
The most widely used protected tyrosine derivatives in Fmoc-based SPPS are Fmoc-Tyr(tBu)-OH, Fmoc-Tyr(Trt)-OH, and Fmoc-Tyr(2-Cl-Trt)-OH. The choice between these derivatives often depends on the specific requirements of the peptide being synthesized, such as its length, complexity, and the presence of other sensitive residues.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics and performance of these three commonly used protected tyrosine derivatives. The purity data is based on a comparative study by Barlos et al., which involved the synthesis of a model peptide containing methionine, tryptophan, and tyrosine residues, known to be sensitive to certain cleavage conditions.
| Feature | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Trt)-OH | Fmoc-Tyr(2-Cl-Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | 2-Chlorotrityl (2-Cl-Trt) |
| Acid Lability | Requires strong acid for cleavage (e.g., 95% TFA) | Cleavable with mild acid (e.g., 1-5% TFA in DCM) | Cleavable under very mild acidic conditions (e.g., 1% TFA in DCM) |
| Prevention of Side Reactions | Generally effective, but the release of t-butyl cations during cleavage can lead to alkylation of sensitive residues like Trp and Met. | The bulky Trt group provides good protection. Milder cleavage conditions reduce the risk of side reactions. | Offers the highest level of protection against side reactions due to the extremely mild cleavage conditions. |
| Crude Peptide Purity (Barlos et al.) | 75% | 85% | 92% |
| Primary Application | Routine SPPS of a wide range of peptides. | Synthesis of complex peptides, especially those containing sensitive amino acids. | Synthesis of fully protected peptide fragments and peptides with highly acid-labile modifications. |
Experimental Protocols
Standard HBTU/DIEA Coupling Protocol
This protocol describes a standard method for coupling a protected amino acid to a resin-bound peptide using HBTU as the activating agent.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, wash the resin with DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the protected tyrosine derivative (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, perform a qualitative or quantitative ninhydrin (Kaiser) test. A negative result (no blue color) indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF to remove any excess reagents and byproducts.
Quantitative Ninhydrin (Kaiser) Test for Monitoring Coupling Efficiency
The Kaiser test is a sensitive colorimetric method to detect free primary amines on the resin, allowing for the quantitative determination of coupling efficiency.[1]
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (approximately 1-5 mg) into a test tube.
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Reaction: Add 2-3 drops of each reagent to the test tube containing the resin.
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the colored product (Ruhemann's purple).
-
Quantification: Measure the absorbance of the eluted solution at 570 nm using a spectrophotometer. The amount of free amine can be calculated using the Beer-Lambert law, and from this, the coupling efficiency can be determined.
Mandatory Visualizations
References
Validating Tyr(tBu) Deprotection: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the complete and clean deprotection of amino acid side chains is a critical determinant of the final product's purity and biological activity. The removal of the tert-butyl (tBu) protecting group from tyrosine, Tyr(tBu), is a common step that, if incomplete or accompanied by side reactions, can compromise the integrity of the synthesized peptide. This guide provides an objective comparison of mass spectrometry and other analytical techniques for the validation of Tyr(tBu) deprotection, supported by experimental data and detailed protocols.
The Challenge: Complete Deprotection and Preventing Side Reactions
The deprotection of Tyr(tBu) is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This process releases the free tyrosine hydroxyl group, which is often crucial for the peptide's biological function. However, the acid-catalyzed cleavage also generates a reactive tert-butyl cation. This cation can subsequently reattach to the electron-rich phenolic ring of a deprotected tyrosine residue, resulting in a tert-butylated byproduct with an additional mass of 56 Da.[3] Therefore, validation methods must not only confirm the absence of the starting Tyr(tBu) but also detect and quantify any potential byproducts.
Comparative Analysis of Validation Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for monitoring peptide deprotection reactions.[1][4] Its high sensitivity and ability to provide molecular weight information make it exceptionally well-suited for identifying both the desired product and any side-products. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another widely used technique for assessing peptide purity.
Below is a summary of the key performance characteristics of these methods for the validation of Tyr(tBu) deprotection.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Function | Molecular weight determination and sequence confirmation. | Purity assessment and quantification.[5] |
| Information Provided | Mass-to-charge ratio (m/z) of the intact peptide and its fragments, confirming molecular weight and identifying byproducts (e.g., +56 Da adduct).[3][5] | Retention time and peak area, indicating the presence and relative amount of the target peptide and impurities.[5] |
| Sensitivity | High (femtogram to picogram range).[6] | Moderate (picogram to nanogram range). |
| Specificity | Very high; can distinguish between isobaric compounds through fragmentation (MS/MS). | Moderate; relies on chromatographic separation, co-elution can be an issue. |
| Limit of Detection (LOD) for +56 Da byproduct | Low (typically in the low ng/mL to pg/mL range). | Higher than LC-MS (typically in the high ng/mL to µg/mL range). |
| Limit of Quantification (LOQ) for +56 Da byproduct | Low (typically in the ng/mL range). | Higher than LC-MS (typically in the µg/mL range). |
| Quantitative Accuracy | Good, especially with the use of internal standards. | Very good, highly reproducible for relative quantification. |
Experimental Protocols
Protocol 1: Validation of Tyr(tBu) Deprotection by LC-MS
This protocol outlines the general procedure for analyzing a crude peptide sample after Tyr(tBu) deprotection using LC-MS.
1. Sample Preparation:
-
Following the deprotection reaction with a TFA-based cleavage cocktail, precipitate the peptide using cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for instance, 10-15 minutes, depending on the peptide's hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: A range appropriate for the expected m/z of the peptide and its potential byproducts (e.g., m/z 400-2000).
3. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the main peptide peak.
-
Examine the mass spectrum of the main peak to confirm the molecular weight of the fully deprotected peptide.
-
Search for a peak corresponding to the mass of the desired peptide + 56 Da, which indicates the presence of the tert-butylated byproduct.[3]
-
Quantify the relative abundance of the byproduct by comparing its peak area in the extracted ion chromatogram (EIC) to that of the main product.
Protocol 2: Purity Assessment by HPLC-UV
This protocol describes the use of HPLC with UV detection for assessing the purity of the crude peptide after deprotection.
1. Sample Preparation:
-
Prepare the crude peptide sample as described in Protocol 1 to a final concentration of approximately 1 mg/mL.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the desired peptide by dividing its peak area by the total area of all peaks.
-
The presence of a post-peak corresponding to the more hydrophobic tert-butylated byproduct may be observed. However, definitive identification of this peak requires confirmation by mass spectrometry.
Visualizing the Workflow and Deprotection Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Tyr(tBu) and Tyr(Bzl) Side Reaction Profiles in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the tyrosine side chain is a critical decision that significantly influences the purity and yield of the final peptide. The two most commonly employed protecting groups for the phenolic hydroxyl function of tyrosine are the tert-butyl (tBu) ether, predominantly used in the Fmoc/tBu strategy, and the benzyl (Bzl) ether, traditionally used in the Boc/Bzl strategy. This guide provides an objective comparison of the side reaction profiles of Tyr(tBu) and Tyr(Bzl), supported by experimental data and detailed protocols, to aid in the selection of the optimal protecting group for specific synthetic challenges.
The choice between Tyr(tBu) and Tyr(Bzl) is fundamentally linked to the chosen Nα-amino protection strategy (Fmoc or Boc) due to their differing lability under acidic and basic conditions. The tert-butyl group is highly stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. Conversely, the benzyl group is more resistant to the moderate acidic conditions used for Boc group removal but requires a very strong acid, such as hydrogen fluoride (HF), for complete cleavage. These differing chemical properties give rise to distinct side reaction profiles.
Quantitative Comparison of Side Reaction Profiles
The primary side reactions associated with Tyr(tBu) and Tyr(Bzl) are a consequence of the chemical species generated during their removal. For Tyr(tBu), the acid-catalyzed cleavage generates reactive tert-butyl cations, which can lead to the alkylation of nucleophilic residues. In the case of Tyr(Bzl), its partial lability to the repeated acidic treatments in Boc-SPPS can lead to premature deprotection and subsequent side reactions.
| Protecting Group | Primary Synthesis Strategy | Major Side Reaction(s) | Typical Occurrence (%) | Mitigation Strategies |
| Tyr(tBu) | Fmoc/tBu | Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations during final TFA cleavage. | 1-5% (sequence dependent) | Addition of scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to the cleavage cocktail. |
| Tyr(Bzl) | Boc/Bzl | 1. Premature deprotection of the benzyl group by TFA during Nα-Boc removal. 2. O-acylation of the newly exposed hydroxyl group. 3. Formation of 3-benzyltyrosine by intramolecular rearrangement. | 2-10% (cumulative over synthesis) | Use of more acid-stable benzyl derivatives (e.g., 2,6-dichlorobenzyl), optimized coupling times, and scavengers (e.g., anisole, p-cresol) during cleavage.[1] |
Note: The typical occurrence percentages are estimates and can vary significantly based on the peptide sequence, the number of tyrosine residues, and the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Model Peptide using Fmoc-Tyr(tBu)-OH
This protocol outlines the manual synthesis of a model hexapeptide (H-Gly-Ala-Tyr(tBu)-Ala-Phe-Gly-OH) on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activator base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: Methanol
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF) and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Synthesis of a Model Peptide using Boc-Tyr(Bzl)-OH
This protocol outlines the manual synthesis of a model hexapeptide (H-Gly-Ala-Tyr(Bzl)-Ala-Phe-Gly-OH) on a Merrifield resin.
Materials:
-
Merrifield resin (1.0 mmol/g substitution)
-
Boc-amino acids (Boc-Gly-OH, Boc-Ala-OH, Boc-Tyr(Bzl)-OH, Boc-Phe-OH)
-
Coupling reagent: DCC (N,N'-dicyclohexylcarbodiimide)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Deprotection solution: 50% (v/v) TFA in DCM
-
Neutralization solution: 10% (v/v) DIPEA in DCM
-
Solvents: DCM, DMF
-
Cleavage reagent: Anhydrous HF
-
Scavenger: Anisole
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes.
-
Drain and add fresh deprotection solution for 20 minutes.
-
Drain and wash the resin with DCM (5 x 1 min).
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Drain and wash the resin with DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF/DCM (1:1).
-
Cool the solution to 0°C and add DCC (3 equivalents).
-
Allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.
-
Monitor coupling completion using a Kaiser test.
-
Drain the coupling solution and wash the resin with DCM and DMF.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid.
-
Washing and Drying: After the final coupling, wash the peptide-resin with DCM and dry under vacuum.
-
HF Cleavage:
-
Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Place the dried resin in the HF apparatus.
-
Add the scavenger (anisole, 1 mL per gram of resin).
-
Cool the vessel to -5 to 0°C and distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Suspend the residue in cold diethyl ether to precipitate the peptide.
-
Filter and wash the crude peptide with cold ether.
-
Dry the peptide under vacuum.
-
Protocol 3: HPLC Analysis of Side Products
This protocol describes a general method for the analysis of crude peptides to identify and quantify side products.
Instrumentation:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
UV detector set at 220 nm and 280 nm.
-
Mass spectrometer for peak identification.
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in mobile phase A.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for tyrosine-containing species).
-
-
Peak Identification and Quantification:
-
Identify the main product peak and any side product peaks by mass spectrometry.
-
For Tyr(tBu) synthesis, look for peaks corresponding to the desired peptide mass +56 Da (tert-butylation of Trp or Met).
-
For Tyr(Bzl) synthesis, look for peaks corresponding to the desired peptide mass +90 Da (benzylation of tyrosine).
-
Quantify the relative percentage of each species by integrating the peak areas in the HPLC chromatogram at 220 nm.
-
Visualizing Reaction and Side-Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction and side-reaction pathways for both Tyr(tBu) and Tyr(Bzl).
Conclusion
The choice between Tyr(tBu) and Tyr(Bzl) is a critical decision in peptide synthesis that should be made based on the overall synthetic strategy and the specific sequence of the target peptide. Tyr(tBu) is the standard for Fmoc-based synthesis, offering high stability during chain assembly, with the primary side reaction of tert-butylation being well-managed through the use of scavengers during final cleavage. Tyr(Bzl), a cornerstone of Boc-based synthesis, is more susceptible to premature deprotection and subsequent side reactions during the repetitive acid treatments of the synthesis cycles. While more acid-stable benzyl derivatives can mitigate this, careful optimization is often required. By understanding the distinct side reaction profiles and employing the appropriate mitigation strategies and analytical techniques, researchers can successfully synthesize high-purity tyrosine-containing peptides for a wide range of applications.
References
A Comparative Guide to Sequence Confirmation of Tyr(tBu) Peptides: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise sequence verification of peptides containing post-translationally modified or protected amino acids is a critical quality control step. The incorporation of tert-butyl-protected tyrosine (Tyr(tBu)) presents unique analytical challenges. This guide provides an objective comparison of two primary methodologies for peptide sequence confirmation—Edman degradation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on their application to Tyr(tBu)-containing peptides. We will delve into the experimental protocols, performance data, and potential pitfalls of each technique to aid in the selection of the most appropriate analytical strategy.
Introduction to Sequencing Tyr(tBu) Peptides
The tert-butyl (tBu) protecting group is frequently used in Fmoc-based SPPS to prevent unwanted side reactions at the hydroxyl group of tyrosine. While essential for synthesis, its presence can interfere with standard analytical procedures for sequence confirmation. A reliable method is necessary to ensure the integrity of the final peptide product, as incomplete deprotection or side reactions during synthesis can lead to impurities that may compromise biological activity and safety.
Edman Degradation: The N-Terminal Sequencing Workhorse
Edman degradation is a well-established chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[1][2] The process involves a cyclical three-step reaction:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: Under acidic conditions (typically with trifluoroacetic acid - TFA), the N-terminal PTC-amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative and a shortened peptide.
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically HPLC.
This cycle is repeated to determine the sequence of the peptide from the N-terminus inwards.
Challenges of Edman Degradation for Tyr(tBu) Peptides
While highly accurate for standard peptides, the analysis of Tyr(tBu) peptides by Edman degradation presents specific challenges:
-
Steric Hindrance: The bulky tert-butyl group on the tyrosine side chain may sterically hinder the efficient coupling of PITC to the N-terminal amino acid if the Tyr(tBu) residue is at or near the N-terminus. This can lead to incomplete coupling and a drop in sequencing efficiency for that cycle.
-
Acid Lability of the tBu Group: The cleavage step of the Edman cycle utilizes TFA. The tBu group is also susceptible to cleavage by strong acids like TFA. Premature removal of the tBu group can lead to a mixed population of peptides (with and without the tBu group), complicating the interpretation of the PTH-amino acid chromatograms in subsequent cycles.
-
Side Reactions: The tert-butyl cation released during cleavage can potentially alkylate other sensitive residues in the peptide, such as tryptophan or methionine, leading to artifact peaks.[3]
Experimental Protocol: Edman Degradation of a Tyr(tBu) Peptide
Sample Preparation:
-
Ensure the peptide sample is highly purified (>95%) by reverse-phase HPLC (RP-HPLC).
-
The sample should be free of salts and primary amine-containing buffers (e.g., Tris), which can interfere with the PITC reaction. If necessary, desalt the sample using a C18 spin column.
-
Lyophilize the purified peptide to dryness.
-
Accurately determine the peptide quantity, typically in the range of 10-100 picomoles.[1]
Automated Edman Sequencing:
-
Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile in water) and apply it to the sequencer's sample cartridge (e.g., a PVDF membrane).
-
Initiate the automated sequencing program. A typical cycle for a protein sequencer involves the following steps:
-
Coupling: Delivery of PITC in a basic solution (e.g., N-methylpiperidine in heptane/ethyl acetate). The reaction is typically carried out at 45-55°C. For peptides with potentially hindered N-termini, extending the coupling time may be necessary.
-
Cleavage: Delivery of anhydrous TFA to cleave the N-terminal PTC-amino acid.
-
Extraction: The resulting ATZ-amino acid is extracted with an organic solvent (e.g., n-butyl chloride).
-
Conversion: The extracted ATZ-amino acid is transferred to a conversion flask and treated with aqueous acid (e.g., 25% TFA) to convert it to the more stable PTH-amino acid derivative.
-
-
PTH-Amino Acid Analysis: The PTH-amino acid derivative is injected onto an HPLC system and identified by its retention time compared to a standard mixture of PTH-amino acids.
-
The cycle is repeated for the desired number of residues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Powerful Alternative
LC-MS/MS has become the dominant technique for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[4][5] In a typical "bottom-up" proteomics workflow, the peptide is first subjected to fragmentation in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
Challenges of LC-MS/MS for Tyr(tBu) Peptides
The primary challenge in sequencing Tyr(tBu) peptides by LC-MS/MS is the lability of the tert-butyl group during the fragmentation process.
-
Neutral Loss of Isobutylene: During collision-induced dissociation (CID), the most common fragmentation method, the tBu group can be readily lost as a neutral molecule (isobutylene, 56 Da). This results in a dominant peak in the MS/MS spectrum corresponding to the precursor ion minus 56 Da, which can suppress the formation of other sequence-informative b- and y-ions. This can make de novo sequencing challenging and database searching less reliable.
-
In-source Fragmentation: The tBu group can also be lost in the ion source of the mass spectrometer before MS/MS analysis. This leads to the observation of both the intact Tyr(tBu) peptide and the deprotected Tyr peptide, which can complicate data analysis.
To overcome these challenges, alternative fragmentation techniques can be employed:
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are less likely to induce the neutral loss of labile protecting groups, preserving the integrity of the Tyr(tBu) residue and leading to more complete backbone fragmentation.[6]
-
Ultraviolet Photodissociation (UVPD): This technique can also provide extensive sequence information while minimizing the loss of labile modifications.[6][7]
Experimental Protocol: LC-MS/MS of a Tyr(tBu) Peptide
Sample Preparation:
-
Purify the peptide by RP-HPLC to remove synthesis-related impurities.
-
Dissolve the peptide in a solvent compatible with electrospray ionization (ESI), typically 0.1% formic acid in water/acetonitrile. The final concentration is usually in the low micromolar to nanomolar range.
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the peptide sample on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
Mass Spectrometry:
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan: Select the precursor ion corresponding to the Tyr(tBu) peptide for fragmentation.
-
For CID: Use a normalized collision energy that is optimized to generate a balance between precursor ion depletion and the production of a rich series of b- and y-ions, while being mindful of the potential for neutral loss.
-
For ETD/UVPD: If available, utilize these alternative fragmentation methods to minimize the neutral loss of the tBu group and obtain more comprehensive sequence coverage.
-
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the b- and y-ion series. The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue.
-
The presence of a Tyr(tBu) residue can be confirmed by a mass difference of 221.14 Da (the mass of the Tyr(tBu) residue).
-
Utilize bioinformatics software for automated de novo sequencing or database searching to confirm the peptide sequence.
-
Performance Comparison
| Feature | Edman Degradation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Function | N-terminal amino acid sequencing. | Molecular weight determination and full-sequence confirmation. |
| Information Provided | Sequential identification of amino acids from the N-terminus. | Mass-to-charge ratio (m/z) of the intact peptide and its fragments, confirming molecular weight and amino acid sequence.[5] |
| Sample Requirement | Purified peptide with a free N-terminus. | Purified or complex peptide mixtures. |
| Sensitivity | Picomole range.[1] | Femtomole to attomole range. |
| Throughput | Low (one sample at a time, sequential cycles). | High (compatible with autosamplers for multiple samples). |
| Handling of Tyr(tBu) | Potential for steric hindrance and premature deprotection. | Prone to neutral loss of the tBu group with CID, potentially obscuring sequence information. ETD/UVPD can mitigate this. |
| Data Analysis | Relatively straightforward interpretation of HPLC chromatograms. | Can be complex, especially with neutral loss and in-source fragmentation. Requires specialized software. |
| Confirmation of N-terminus | Unambiguous confirmation of the N-terminal sequence. | Can be inferred from fragment ions, but may be less definitive than Edman degradation. |
| Internal Sequence | Not suitable for internal sequence determination. | Can provide sequence information for the entire peptide. |
Visualizing the Workflows
Edman Degradation Workflow
Caption: Workflow of the Edman degradation cycle for N-terminal peptide sequencing.
LC-MS/MS Workflow
Caption: General workflow for peptide sequencing by LC-MS/MS.
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for the sequence confirmation of Tyr(tBu)-containing peptides, each with its own set of advantages and limitations.
Edman degradation remains the gold standard for unambiguous N-terminal sequence determination. It is particularly valuable for confirming the identity of a synthetic peptide and ensuring the integrity of the N-terminus. However, its lower throughput, higher sample consumption, and potential for complications with bulky and acid-labile protecting groups make it less suitable for high-throughput applications or the analysis of complex mixtures.
Mass spectrometry , particularly LC-MS/MS, offers superior sensitivity, speed, and the ability to provide full sequence coverage. While the neutral loss of the tBu group during CID can be a significant challenge, the use of alternative fragmentation methods like ETD or UVPD can provide more comprehensive and reliable sequence information.
For a comprehensive characterization of Tyr(tBu) peptides, a multi-pronged approach is often recommended. LC-MS/MS can be used for initial molecular weight confirmation and to obtain as much sequence information as possible. If the N-terminal sequence is ambiguous or requires absolute confirmation, Edman degradation can be employed as a complementary and orthogonal technique. The choice of the primary sequencing method will ultimately depend on the specific research question, available instrumentation, sample purity, and the desired level of sequence confirmation.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Specific UV photodissociation of tyrosyl-containing peptides in multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ammonolysis mediated side reactions of β-tert-butyl aspartyl peptides | Scilit [scilit.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Ultraviolet Photodissociation of Tryptic Peptide Backbones at 213 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing Crude Peptide Purity After Synthesis with Z-D-Tyr(tBu)-OH
For scientists and professionals in drug development, ensuring the purity of a synthesized peptide is a critical step that underpins the reliability of subsequent research and therapeutic applications. This guide offers a comparative overview of the primary analytical techniques used to assess the purity of crude peptides, particularly those synthesized using the protected amino acid derivative Z-D-Tyr(tBu)-OH DCHA. The use of this building block, while effective, necessitates robust analytical methods to identify and quantify the target peptide amidst a potential mixture of impurities stemming from the synthesis process.
The direct evaluation of a crude peptide's purity relies on techniques capable of separating, identifying, and quantifying the desired product from contaminants.[1] These impurities can include truncated sequences, deletion sequences, byproducts from protecting groups, or degradation products.[1][2] A multi-faceted analytical approach is often recommended to ensure a comprehensive characterization of the crude product.[3]
Comparison of Key Analytical Techniques
The three most powerful and widely adopted methods for peptide purity assessment are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides distinct and often complementary information.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Purity assessment and quantification of the target peptide.[3] | Molecular weight determination and sequence confirmation.[3][4] | Detailed 3D structural information, configuration, and conformation analysis.[1][5] |
| Principle | Separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1][6] | Measures the mass-to-charge ratio (m/z) of ionized molecules.[4][7] | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[8] |
| Information Provided | Retention time and peak area, indicating the presence and relative amount of the target peptide and impurities.[3] | Confirms the molecular weight of the intact peptide and its fragments, which can verify the amino acid sequence.[3][7] | Provides a snapshot of the sample's composition and can be used for quantitative purity assessment.[1] |
| Common Application | Considered the industry standard for determining the purity of synthetic peptides.[1] | Essential for confirming the identity of the desired product and identifying mass impurities.[9] | Used for investigating peptide folding, aggregation, and detailed structural characterization in solution.[8][10] |
| Advantages | Excellent resolution, high reproducibility, and straightforward quantification based on peak area.[6][11] | High sensitivity, high accuracy, and the ability to analyze complex mixtures, especially when coupled with HPLC (LC-MS).[7][12] | Non-destructive and provides unparalleled detail on the three-dimensional structure of the peptide.[5] |
| Limitations | A single peak does not guarantee identity; co-elution of impurities is possible.[9] | Relative ion intensities may not accurately reflect the molar content of contaminants.[9] | Lower sensitivity compared to MS, requires higher sample concentrations, and can be challenging for large peptides (>30 kDa).[5][13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are foundational protocols for the key analytical techniques discussed.
Protocol 1: Purity Assessment by RP-HPLC
Reversed-Phase HPLC is the primary method for evaluating the purity of crude synthetic peptides.[14] It separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[6]
Objective: To separate and quantify the target peptide relative to impurities in a crude sample.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as 0.1% Trifluoroacetic Acid (TFA) in water, to a final concentration of approximately 1 mg/mL.[3][15] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point, but should be optimized for the specific peptide's hydrophobicity.[1][14]
-
Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues like Tyr).[1][16]
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[1][11]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming that the primary peak observed in HPLC corresponds to the peptide with the correct molecular weight.[9]
Objective: To confirm the molecular weight of the synthesized peptide.
Methodology:
-
Sample Preparation: The sample can be analyzed directly from the HPLC eluent (LC-MS) or prepared separately by dissolving the peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.[1]
-
Instrumentation:
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.[14] The instrument should be calibrated with a known standard.[14]
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.[14] For ESI, which often produces multiply-charged ions, deconvolution software may be needed to determine the parent mass.[17]
Protocol 3: Structural Analysis by 1D NMR Spectroscopy
While more complex 2D and 3D NMR are used for full structure elucidation, a simple 1D ¹H NMR spectrum can provide a valuable snapshot of sample purity and confirm the presence of expected structural features.[1]
Objective: To obtain a qualitative assessment of purity and structural integrity.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the peptide sample (typically >0.5 mM concentration) in a suitable deuterated solvent.[13] The final sample volume should be around 450-500 µL.[13] Including approximately 5% D₂O is recommended for the spectrometer's lock signal.[13]
-
Data Acquisition: Acquire a 1D proton NMR spectrum. This provides a quick analytical check on the quality of the sample.[18]
-
Data Analysis: Analyze the spectrum for the presence of expected proton signals, such as those from the aromatic side chain of the Tyr residue and the tBu protecting group. The presence of significant unexpected signals can indicate impurities. The intensity of signals is directly proportional to the number of protons, allowing for a quantitative assessment of purity if suitable reference signals are available.[1]
Visualized Workflows and Relationships
To better illustrate the process and interplay of these techniques, the following diagrams are provided.
Caption: General workflow from peptide synthesis to purity assessment.
Caption: Decision-making logic based on analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. researchgate.net [researchgate.net]
- 6. renyi.hu [renyi.hu]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Z-D-Tyr(tBu)-OH·DCHA
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Z-D-Tyr(tBu)-OH·DCHA, a protected amino acid derivative commonly utilized in peptide synthesis. Following these guidelines will help mitigate risks, ensure regulatory compliance, and foster a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for Z-D-Tyr(tBu)-OH·DCHA, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). While specific hazards are detailed in the SDS, as a general laboratory chemical, it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of any dust.
Quantitative Data
| Property | Value |
| Synonym | Z-O-tert-butyl-D-tyrosine dicyclohexylammonium salt |
| CAS Number | 198828-72-7 |
| Molecular Formula | C21H25NO5·C12H23N |
| Molecular Weight | 552.8 g/mol |
Source: ChemPep[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Z-D-Tyr(tBu)-OH·DCHA is to treat it as chemical waste. It should be disposed of in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
1. Waste Segregation and Collection:
-
All solid Z-D-Tyr(tBu)-OH·DCHA waste, including residual powder and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Any materials used for cleaning up spills, such as absorbent pads or contaminated gloves, should also be placed in this container.
2. Spill Management:
-
For small spills: Carefully transfer the spilled material into the designated waste disposal container using appropriate tools like a spatula or a brush.
-
For large spills: Use a shovel to place the material into a suitable waste container.
-
During cleanup, take measures to avoid the generation of dust. A dust respirator should be used if there is a risk of airborne particles.
3. Container Labeling and Storage:
-
The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "Z-D-Tyr(tBu)-OH·DCHA".
-
The container should be kept securely sealed and stored in a designated hazardous waste accumulation area within the laboratory. This area should be cool and dry.
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management vendor.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of Z-D-Tyr(tBu)-OH·DCHA, from initial handling to final removal from the laboratory, is illustrated in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
